Technical Documentation Center

1-Propyl-1H-indole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Propyl-1H-indole-5-carbaldehyde
  • CAS: 1072493-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Propyl-1H-indole-5-carbaldehyde

Foreword for the Research Professional This document serves as a comprehensive technical guide on 1-Propyl-1H-indole-5-carbaldehyde, a molecule of interest within the broader class of indole derivatives. The indole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

This document serves as a comprehensive technical guide on 1-Propyl-1H-indole-5-carbaldehyde, a molecule of interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an N-propyl group and a C-5 carbaldehyde functionality offers a unique combination of lipophilicity and reactive potential, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide is structured to provide not just data, but also context and actionable insights for the laboratory professional. We will delve into the known properties of this compound, explore logical synthetic pathways, and discuss its potential applications in drug discovery, with a particular focus on the rationale behind experimental design.

A Note on Chemical Identification: As of the latest revision of this guide, a specific CAS number for 1-Propyl-1H-indole-5-carbaldehyde has not been found in major public chemical databases. The primary identifier for this compound is its PubChem Compound ID (CID): 102910454.[2] Researchers are advised to use this identifier when searching for information on this specific molecule. For reference, the closely related, but distinct, saturated analogue, 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde, has the CAS number 876716-73-3.

Section 1: Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and, where available, experimental data for 1-Propyl-1H-indole-5-carbaldehyde.

PropertyValueSource
Molecular Formula C12H13NOPubChem[2]
Molecular Weight 187.24 g/mol PubChem[2]
IUPAC Name 1-propyl-1H-indole-5-carbaldehydePubChem[2]
PubChem CID 102910454PubChem[2]
Canonical SMILES CCCN1C=C(C=C2C1=CC=C(C2)C=O)CPubChem[2]
InChI InChI=1S/C12H13NO/c1-2-6-14-8-7-11-9-3-4-10(5-9)12(11)14/h3-5,7-8H,2,6H2,1H3PubChem[2]
Appearance Likely a solid at room temperature (by analogy to similar compounds)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water.Inferred

Section 2: Synthesis and Methodologies

The synthesis of 1-Propyl-1H-indole-5-carbaldehyde can be approached through several established methods for the N-alkylation and C-5 formylation of indoles. A logical and commonly employed strategy involves the N-propylation of a pre-functionalized indole, such as indole-5-carbaldehyde.

Recommended Synthetic Protocol: N-Alkylation of Indole-5-carbaldehyde

This protocol is based on standard and reliable N-alkylation procedures for indoles.

Materials:

  • Indole-5-carboxaldehyde (CAS: 1196-69-6)[3][4]

  • 1-Bromopropane (or 1-Iodopropane for higher reactivity)

  • Sodium hydride (NaH) 60% dispersion in mineral oil, or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-5-carboxaldehyde (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Rationale: The strong base deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion. Using a strong base like NaH ensures complete deprotonation and drives the reaction to completion. A milder base like K2CO3 can also be used, often requiring heating.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.5 eq) dropwise. Rationale: The excess alkylating agent ensures the reaction goes to completion. The dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Caution: Quenching of NaH is exothermic and produces hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-Propyl-1H-indole-5-carbaldehyde.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Indole-5-carbaldehyde Indole-5-carbaldehyde Deprotonation (0 °C) Deprotonation (0 °C) Indole-5-carbaldehyde->Deprotonation (0 °C) 1-Bromopropane 1-Bromopropane N-Alkylation (rt) N-Alkylation (rt) 1-Bromopropane->N-Alkylation (rt) Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation (0 °C) Anhydrous DMF Anhydrous DMF Anhydrous DMF->Deprotonation (0 °C) Deprotonation (0 °C)->N-Alkylation (rt) Quenching Quenching N-Alkylation (rt)->Quenching Extraction Extraction Quenching->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) 1-Propyl-1H-indole-5-carbaldehyde 1-Propyl-1H-indole-5-carbaldehyde Purification (Column Chromatography)->1-Propyl-1H-indole-5-carbaldehyde

Caption: Synthetic workflow for 1-Propyl-1H-indole-5-carbaldehyde.

Section 3: Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry, with indole derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] 1-Propyl-1H-indole-5-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The aldehyde group at the C-5 position is a versatile functional handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities, which are common in bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the synthesis of analogs of natural products like combretastatin.

  • Condensation Reactions: With active methylene compounds to generate a diverse range of heterocyclic systems.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.

Potential Therapeutic Targets

While specific biological activity for 1-Propyl-1H-indole-5-carbaldehyde is not yet reported, its structural motifs suggest potential for targeting several classes of proteins:

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole scaffold. The N-propyl group can modulate solubility and binding pocket interactions.

  • Tubulin Polymerization Inhibition: The indole core is found in several natural and synthetic tubulin inhibitors. The C-5 carbaldehyde allows for the elaboration of side chains that can interact with the colchicine binding site.

  • Receptor Agonists/Antagonists: The indole structure is analogous to the neurotransmitter serotonin. N-alkylation and C-5 substitution can be used to fine-tune receptor selectivity and activity.

Logical Flow of a Drug Discovery Cascade

Drug_Discovery_Cascade Start 1-Propyl-1H-indole-5-carbaldehyde Library_Synthesis Library Synthesis via Reductive Amination, Wittig, etc. Start->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development

Caption: Drug discovery cascade utilizing the target compound.

Section 4: Safety and Handling

As a laboratory chemical, 1-Propyl-1H-indole-5-carbaldehyde should be handled with appropriate care. While a specific safety data sheet (SDS) is not available for this compound, data from the closely related indole-5-carboxaldehyde can be used as a guide.

  • Hazard Statements: Likely to cause skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always consult the specific SDS for any chemical before use and handle it in a well-ventilated fume hood.

References

  • PubChem. 1-Propyl-1H-indole-5-carbaldehyde. Available from: [Link]

  • Genprice. 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde. Available from: [Link]

  • PubChem. Indole-5-carboxaldehyde. Available from: [Link]

  • PubChem. 1-methyl-1H-indole-5-carbaldehyde. Available from: [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

Sources

Exploratory

Chemical structure of 1-Propyl-1H-indole-5-carbaldehyde

Molecular Architecture & Physicochemical Profile 1-Propyl-1H-indole-5-carbaldehyde (PubChem CID: 102910454) represents a critical scaffold in the synthesis of indole-based pharmacophores. Unlike the more common C3-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Profile

1-Propyl-1H-indole-5-carbaldehyde (PubChem CID: 102910454) represents a critical scaffold in the synthesis of indole-based pharmacophores. Unlike the more common C3-substituted indoles (seen in tryptamines and synthetic cannabinoids like the JWH series), this molecule features functionalization at the C5 position. This structural distinction preserves the nucleophilic integrity of the C3 position for subsequent derivatization while providing a reactive electrophilic handle (aldehyde) at C5, allowing for the construction of "bi-functional" ligands.

Structural Specifications
ParameterDataNotes
IUPAC Name 1-propylindole-5-carbaldehyde
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
PubChem CID 102910454
Core Scaffold Indole (Benzo[b]pyrrole)Bicyclic aromatic heterocycle
Key Substituents N1-Propyl (Hydrophobic); C5-Formyl (Electrophilic)
Physicochemical Properties (Predicted vs. Empirical)
  • Lipophilicity (LogP): ~3.2 – 3.5. The addition of the n-propyl chain significantly increases lipophilicity compared to the parent indole-5-carbaldehyde (LogP ~1.8), facilitating membrane permeability in biological assays.

  • H-Bond Donors/Acceptors: 0 / 1. The N-alkylation removes the H-bond donor capability of the indole N-H, altering the binding kinetics compared to the parent substrate.

  • Electronic Character: The C5-aldehyde acts as an electron-withdrawing group (EWG) via induction and resonance, deactivating the benzene ring but leaving the pyrrole ring (specifically C3) relatively electron-rich, though less so than in unsubstituted indole.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 1-Propyl-1H-indole-5-carbaldehyde is primarily achieved via the regioselective N-alkylation of 1H-indole-5-carbaldehyde. While C-alkylation (at C3) is a competing pathway in indole chemistry, the presence of the electron-withdrawing formyl group at C5 increases the acidity of the N-H proton (pKa ~16 in DMSO), favoring N-deprotonation and subsequent nucleophilic attack on the alkyl halide.

Protocol: Regioselective N-Alkylation

Reaction Type: SN2 Nucleophilic Substitution Precursor: 1H-Indole-5-carbaldehyde (CAS: 1196-69-6) Reagents: 1-Bromopropane, Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes a mild base (Cs₂CO₃) to minimize polymerization side-reactions common with strong hydride bases.

  • Preparation: Charge a flame-dried round-bottom flask with 1H-indole-5-carbaldehyde (1.0 eq) and anhydrous Dimethylformamide (DMF) [0.2 M concentration].

  • Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes.

    • Checkpoint: The solution should shift color (often yellow to orange) indicating deprotonation of the indole nitrogen.

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6) corresponding to the N-propyl product.

  • Workup: Quench with water (precipitating inorganic salts) and extract with Ethyl Acetate (3x). Wash the organic layer with LiCl solution (to remove residual DMF).

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch to NaH (stronger base) at 0°C, then warm to RT.
C-Alkylation (C3) Reaction temperature too highMaintain temp <60°C; C-alkylation is thermodynamically favored at high heat.
Starting Material Remains Alkyl halide volatility1-Bromopropane (BP 71°C) may evaporate. Use a reflux condenser or sealed tube.

Visualization: Synthesis & Reactivity Workflows

The following diagrams illustrate the synthesis logic and the divergent reactivity of the product.

G cluster_conditions Reaction Parameters Start 1H-Indole-5-carbaldehyde (Precursor) Base Activation (Cs2CO3 or NaH) Start->Base Deprotonation Inter Indolyl Anion (Nucleophile) Base->Inter N-H Abstraction Product 1-Propyl-1H-indole-5-carbaldehyde (Target) Inter->Product SN2 Attack Reagent 1-Bromopropane (Electrophile) Reagent->Product Alkylation Temp Temp: 60°C Solvent Solvent: DMF

Caption: Figure 1. Regioselective N-alkylation pathway utilizing mild base activation to suppress C3-alkylation byproducts.

Reactivity Center 1-Propyl-1H-indole-5-carbaldehyde Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Center->Path1 Path2 Knoevenagel Condensation (Malononitrile, Base) Center->Path2 Path3 Vilsmeier-Haack (POCl3, DMF) Center->Path3 C3 Functionalization Prod1 5-(Aminomethyl)indoles (CNS Active Ligands) Path1->Prod1 Prod2 Indolyl-Acrylonitriles (Fluorescent Probes) Path2->Prod2 Prod3 1-Propyl-indole-3,5-dicarbaldehyde (Bi-functional Scaffold) Path3->Prod3

Caption: Figure 2. Divergent synthesis capabilities.[1][2] The C5-aldehyde enables library generation while C3 remains open for electrophilic substitution.

Analytical Characterization

To certify the structural integrity of the synthesized compound, the following spectroscopic signatures must be validated.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: A distinct singlet at δ 9.9–10.0 ppm .

    • Aromatic Region: Indole C2-H (s) typically around δ 7.2 ppm; C4/C6/C7 protons as multiplets between δ 7.3–8.2 ppm.

    • Propyl Chain:

      • Triplet (N-CH₂) at δ 4.1 ppm .

      • Multiplet (CH₂) at δ 1.8 ppm .

      • Triplet (CH₃) at δ 0.9 ppm .

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1680–1690 cm⁻¹ (Conjugated aldehyde).

    • Absence of N-H: Disappearance of the broad band at 3200–3400 cm⁻¹ confirms successful N-alkylation.

Applications in Drug Discovery[1][2][4][5][6][7][8]

Cannabinoid Receptor Modulators

While the classic JWH series (e.g., JWH-018) relies on a 1-alkyl-3-acylindole structure, 5-substituted indoles are increasingly relevant in Structure-Activity Relationship (SAR) studies. The 5-carbaldehyde group serves as a bioisostere or precursor for polar side chains that can modulate affinity for CB2 receptors, potentially reducing the psychoactive effects associated with CB1 activation.

Kinase Inhibitors & Anticancer Agents

Indole-5-carbaldehydes are precursors to gamma-carbolines and Schiff bases .

  • Mechanism: Condensation of the C5-aldehyde with hydrazine or amine derivatives yields hydrazones/imines.

  • Utility: These derivatives have demonstrated potency in inhibiting kinases (e.g., Aurora Kinase A) and tubulin polymerization, making them viable leads for antiproliferative drugs [1, 2].

Fluorescent Probes

The conjugated system of the indole, extended by the C5-formyl group (and subsequent condensations), exhibits fluorescence. N-propyl substitution increases solubility in organic media, making this molecule a valuable intermediate for developing lipophilic fluorescent tags for cellular imaging [3].

References

  • PubChem. (2025).[3] 1-Propyl-1H-indole-5-carbaldehyde (CID 102910454).[4] National Center for Biotechnology Information. Link

  • Singh, P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.[5] Royal Society of Chemistry Advances. Link

  • Giraud, F., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). Indole-5-carboxaldehyde Product Specification.[6][1][7][8] Merck KGaA. Link

Sources

Foundational

The Indole Scaffold: A Comparative Analysis of 1-Propyl-1H-indole-5-carbaldehyde and Indole-5-carboxaldehyde

An In-depth Technical Guide for Drug Development Professionals Introduction The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of nat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique bicyclic aromatic structure allows it to mimic endogenous molecules like tryptophan and serotonin, enabling it to interact with a wide range of biological targets. Within this versatile class, subtle modifications can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its therapeutic potential.

This technical guide provides a detailed comparative analysis of two closely related indole derivatives: the parent structure, indole-5-carboxaldehyde , and its N-alkylated analogue, 1-Propyl-1H-indole-5-carbaldehyde . Understanding the fundamental differences imparted by the simple addition of a propyl group to the indole nitrogen is critical for researchers engaged in rational drug design, lead optimization, and synthetic strategy development. We will dissect their structural, physicochemical, spectroscopic, and reactive differences, culminating in a discussion of their profound implications for drug discovery and a practical protocol for their interconversion.

Part I: Structural and Physicochemical Dissection

The core distinction between these two molecules lies at the N-1 position of the indole ring. Indole-5-carboxaldehyde possesses a hydrogen atom, while 1-Propyl-1H-indole-5-carbaldehyde features a propyl group. This seemingly minor change initiates a cascade of effects on the molecule's properties.

Caption: Chemical structures of the two indole derivatives.

The Impact of N-Alkylation
  • Electronic Effects : The N-H proton in indole-5-carboxaldehyde is weakly acidic and, crucially, can act as a hydrogen bond donor . This is a key interaction in many biological systems. Replacing the hydrogen with an electron-donating propyl group removes this capability and slightly increases the electron density of the aromatic system.

  • Steric Hindrance : The propyl group introduces significant steric bulk around the nitrogen atom and the adjacent C-7 position, which can influence how the molecule fits into a protein's binding pocket.

  • Physicochemical Properties : The most significant impact is on the molecule's physicochemical profile. The N-propyl group drastically increases lipophilicity (the ability to dissolve in fats and lipids) while eliminating a key hydrogen bonding site. This directly affects solubility, membrane permeability, and metabolic stability.

Comparative Physicochemical Data

The following table summarizes the key quantitative differences between the two compounds.

PropertyIndole-5-carboxaldehyde1-Propyl-1H-indole-5-carbaldehydeCausality of Difference
Molecular Formula C₉H₇NO[3]C₁₂H₁₃NO[4]Addition of a C₃H₆ moiety.
Molecular Weight 145.16 g/mol 187.24 g/mol Increased mass from the propyl group.
Appearance Yellow to brown solid[5]Orange crystalline solid[6]Altered crystal packing and electronic state.
Melting Point 100-103 °C[7]Lower (data varies)The loss of intermolecular N-H···O hydrogen bonding disrupts the crystal lattice, typically lowering the melting point.
XLogP3 (Lipophilicity) 1.8[3]~3.1 (Predicted)The aliphatic propyl chain significantly increases the compound's nonpolar character.
Hydrogen Bond Donor Count 1[3]0[4]The acidic proton on the indole nitrogen is replaced by the alkyl group.
Hydrogen Bond Acceptor Count 1 (both on aldehyde O)[3][4]1The aldehyde acceptor is retained in both molecules.

Part II: Comparative Reactivity and Synthesis

The presence or absence of the N-H proton dictates the primary reactivity differences, particularly concerning the indole nitrogen itself.

Reactivity Profile
  • Indole-5-carboxaldehyde : The nitrogen proton is acidic enough to be removed by a strong base, such as sodium hydride (NaH).[8] This deprotonation generates a highly nucleophilic indolate anion , which readily attacks electrophiles. This is the foundational reaction for creating N-substituted indoles.

  • 1-Propyl-1H-indole-5-carbaldehyde : The nitrogen atom is a tertiary amine and lacks an acidic proton. It is therefore unreactive towards bases and cannot undergo further N-alkylation. Its nucleophilicity is significantly diminished.

The reactivity of the C-5 aldehyde functional group remains similar in both compounds, allowing them to participate in reactions like reductive amination, Wittig reactions, and condensations. However, the choice of solvent and reaction conditions may need to be adjusted to accommodate the significant difference in polarity and solubility between the two molecules.

Synthetic Relationship

These two molecules are not just structurally related; they are synthetically linked. 1-Propyl-1H-indole-5-carbaldehyde is most commonly and efficiently synthesized directly from indole-5-carboxaldehyde.

Caption: Synthetic workflow from the parent to the N-alkylated indole.

Part III: Spectroscopic Signature Analysis

The structural difference is clearly reflected in their spectroscopic data, providing unambiguous methods for their differentiation.

Spectroscopic MethodIndole-5-carboxaldehyde Signature1-Propyl-1H-indole-5-carbaldehyde Signature
¹H NMR - Broad singlet, δ > 10 ppm (N-H) [9]- Aromatic signals for indole ring- Singlet, δ ~9.9 ppm (CHO)- Absence of N-H signal - New aliphatic signals: Triplet (~4.2 ppm, -NCH₂-), Sextet (~1.9 ppm, -CH₂-), Triplet (~0.9 ppm, -CH₃)- Aromatic and aldehyde signals present, with slight shifts.
¹³C NMR - Aromatic carbons- Aldehyde carbon (~192 ppm)- Three new aliphatic carbons (~48, 23, 11 ppm)- Aromatic and aldehyde carbons present, with slight shifts due to N-substitution.
Infrared (IR) - Sharp N-H stretch (~3200-3400 cm⁻¹) - C=O stretch (~1660-1680 cm⁻¹)- Absence of N-H stretch - C=O stretch retained

Part IV: Implications in Drug Discovery and Development

The strategic choice to use an N-H indole versus an N-alkylated indole is a critical decision in medicinal chemistry, directly influencing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[10]

  • Modulating Pharmacodynamics (Target Binding) : If the N-H of indole-5-carboxaldehyde acts as a crucial hydrogen bond donor for binding to a protein target, replacing it with a propyl group will abolish this interaction, likely leading to a complete loss of activity. Conversely, if the binding pocket has a hydrophobic region near the indole nitrogen, the addition of the propyl group could introduce favorable van der Waals interactions, thereby enhancing binding affinity and potency.[11]

  • Modulating Pharmacokinetics (ADME) :

    • Absorption & Permeability : The significant increase in lipophilicity for the N-propyl derivative can enhance its ability to cross cell membranes, potentially improving oral bioavailability.[12]

    • Solubility : The loss of the hydrogen bond donor can decrease aqueous solubility, which may pose challenges for formulation and administration.

    • Metabolism : The indole N-H can be a site for enzymatic metabolism (e.g., glucuronidation). Alkylating this position can block this metabolic pathway, potentially increasing the drug's in-vivo half-life and exposure.

The indole scaffold is a key component in numerous approved drugs, where N-substitution is a frequently employed strategy to fine-tune the molecule's properties for optimal therapeutic effect.[1][2]

Part V: Experimental Protocol: Synthesis of 1-Propyl-1H-indole-5-carbaldehyde

This protocol details a standard, reliable method for the N-alkylation of indole-5-carboxaldehyde. It serves as a self-validating system, demonstrating the direct synthetic conversion between the two molecules.

Reaction Principle: The weakly acidic N-H proton of indole-5-carboxaldehyde is deprotonated by sodium hydride (a strong, non-nucleophilic base) to form a sodium indolate salt. This highly nucleophilic anion then undergoes an Sₙ2 reaction with an alkyl halide (1-iodopropane) to yield the N-alkylated product.

Materials and Reagents:

  • Indole-5-carboxaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Iodopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, septa, and balloon filled with Argon or Nitrogen

Procedure:

  • Preparation (Inert Atmosphere): A dry round-bottom flask under an inert atmosphere (Argon or Nitrogen) is charged with indole-5-carboxaldehyde (1.0 eq).

  • Dissolution: Anhydrous DMF is added via syringe to dissolve the starting material completely. The solution is cooled to 0 °C in an ice bath.

  • Deprotonation: Sodium hydride (1.2 eq) is added portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with extreme care. The mixture is stirred at 0 °C for 30 minutes. The formation of the indolate anion may be accompanied by slight bubbling.

  • Alkylation: 1-Iodopropane (1.2 eq) is added dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any excess NaH.

  • Workup: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-Propyl-1H-indole-5-carbaldehyde as a pure solid.

Conclusion

The distinction between indole-5-carboxaldehyde and 1-Propyl-1H-indole-5-carbaldehyde transcends a simple structural addition. The N-propyl group fundamentally reshapes the molecule's identity, transforming it from a polar, hydrogen-bonding entity into a more lipophilic, non-bonding scaffold. This transformation has profound and predictable consequences on its physicochemical properties, spectroscopic signatures, chemical reactivity, and, most importantly, its potential interactions with biological systems. For the medicinal chemist, the N-1 position of the indole ring is a powerful control knob, and understanding the impact of its substitution is essential for the rational design and development of the next generation of indole-based therapeutics.

References

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-Propyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Kaushik, N., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. Available at: [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 14, 2026, from a source providing NMR data for 5-iodo-1H-indole-3-carbaldehyde, which shows the characteristic N-H peak.
  • Wu, J., et al. (2022). Examples of N‐alkylated indole and indoline based derivatives in drug area. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pisani, L., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-Propyl-1H-indole-5-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Propyl-1H-indole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Propyl-1H-indole-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a robust experimental protocol for empirical determination, and discusses the expected solubility in a range of common organic solvents.

Introduction: The Significance of Solubility for Indole Derivatives

1-Propyl-1H-indole-5-carbaldehyde belongs to the vast and versatile class of indole derivatives. These compounds are of immense interest in medicinal chemistry and materials science due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The solubility of a compound is a critical physicochemical parameter that dictates its suitability for various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. Understanding and quantifying the solubility of 1-Propyl-1H-indole-5-carbaldehyde is, therefore, a foundational step in its scientific exploration and application.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules. For 1-Propyl-1H-indole-5-carbaldehyde, the key molecular features influencing its solubility are:

  • The Indole Ring System: The bicyclic aromatic structure of the indole core is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Aldehyde Group (-CHO): The aldehyde functional group introduces polarity and the capacity for hydrogen bonding (as an acceptor), which can enhance solubility in polar solvents.[3]

  • The N-Propyl Group (-CH2CH2CH3): The propyl group attached to the indole nitrogen is a nonpolar aliphatic chain that increases the lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents.

Based on these structural attributes, 1-Propyl-1H-indole-5-carbaldehyde is expected to exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capabilities.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar aldehyde group and interact favorably with the indole ring system.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors to the aldehyde's oxygen, facilitating dissolution.
Moderately Polar Dichloromethane, THFModerateThese solvents offer a balance of polarity to interact with the aldehyde and nonpolar character to solvate the indole and propyl moieties.
Nonpolar Toluene, HexaneLow to ModerateThe increased lipophilicity from the N-propyl group may afford some solubility in these solvents, though the polar aldehyde group will limit extensive dissolution.[3]
Aqueous WaterSparingly SolubleThe molecule's significant nonpolar surface area will likely result in poor water solubility, a common trait for many indole derivatives.[3][4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Propyl-1H-indole-5-carbaldehyde.

Materials and Equipment
  • 1-Propyl-1H-indole-5-carbaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 1-Propyl-1H-indole-5-carbaldehyde B Add a known volume of solvent to a vial A->B Add solute to solvent C Seal vial and vortex thoroughly B->C D Incubate at a constant temperature with agitation (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute the saturated solution F->G H Analyze by HPLC to determine concentration G->H

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Propyl-1H-indole-5-carbaldehyde to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

    • Accurately dispense a known volume of each test solvent into the corresponding vials.[5]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vigorously mix the vials using a vortex mixer for 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solids.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination by HPLC:

    • Prepare a series of standard solutions of 1-Propyl-1H-indole-5-carbaldehyde of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Molecular Interactions and Solubility: A Deeper Look

The solubility of 1-Propyl-1H-indole-5-carbaldehyde in different organic solvents can be visualized through the interplay of intermolecular forces.

G cluster_solute 1-Propyl-1H-indole-5-carbaldehyde cluster_solvents Organic Solvents Solute Indole Ring & Propyl Group Aldehyde Group Polar Polar (e.g., DMSO, Ethanol) Solute:p->Polar H-Bonding & Dipole-Dipole Solute:h->Polar van der Waals Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute:h->Nonpolar van der Waals

Sources

Foundational

1-Propyl-1H-indole-5-carbaldehyde PubChem CID 102910454 data

Executive Summary 1-Propyl-1H-indole-5-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2] Structurally, it consists of an indole core functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propyl-1H-indole-5-carbaldehyde is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2] Structurally, it consists of an indole core functionalized with a formyl group at the C5 position and a propyl chain at the N1 position.[2]

This molecule serves as a critical intermediate in "Fragment-Based Drug Design" (FBDD), particularly for:

  • Cannabinoid Receptor Agonists: Acting as a scaffold for aminoalkylindoles (e.g., JWH-series analogues) where the N-propyl chain modulates lipophilicity and receptor affinity (CB1/CB2).[1][2]

  • Kinase Inhibitors: The 5-formyl group allows for Knoevenagel condensations or Schiff base formation to generate libraries targeting Aurora kinases or EGFR.[1][2]

  • Material Science: Precursor for fluorescent indole-based polymers and sensors.[1][2]

This guide details the physicochemical profile, validated synthesis protocols, and downstream application logic for researchers in medicinal and organic chemistry.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterDataNotes
IUPAC Name 1-Propylindole-5-carbaldehyde
CAS Number 1072493-14-1 Distinct from the dihydro- analog (876716-73-3).[1][2][3][4]
PubChem CID 102910454
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Physical State Solid (Low Melting) or Viscous OilParent indole-5-CHO mp is 100-103°C; N-alkylation typically lowers mp.[1][2]
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water.[2]
LogP (Predicted) ~3.1 - 3.5Lipophilic due to N-propyl chain.[1][2]
SMILES CCCN1C=CC2=C1C=CC(=C2)C=O

Synthetic Pathways: The "How-To"

While two theoretical routes exist (Formylation of 1-propylindole vs. Alkylation of indole-5-carbaldehyde), Route A (N-Alkylation) is the industry standard for high purity and regioselectivity.[1][2]

Comparative Logic (Why Route A?)
  • Route A (Recommended): Starts with Indole-5-carbaldehyde.[1][2] The aldehyde group is already fixed at C5.[1][2] N-alkylation is highly selective because the indole nitrogen is the most acidic proton (pKa ~16).[1]

  • Route B (Discouraged): Starts with 1-Propylindole followed by Vilsmeier-Haack formylation.[1][2] This route is flawed for this target because electrophilic aromatic substitution on indoles overwhelmingly favors the C3 position, yielding 1-propylindole-3-carbaldehyde, not the C5 isomer.[1]

Validated Protocol: N-Alkylation

Objective: Synthesis of 1-Propyl-1H-indole-5-carbaldehyde from Indole-5-carbaldehyde.

Reagents:

  • Substrate: Indole-5-carbaldehyde (CAS 1196-69-6)[1][2][5]

  • Alkylating Agent: 1-Bromopropane (or 1-Iodopropane for faster kinetics)[1][2]

  • Base: Sodium Hydride (NaH, 60% in oil) OR Potassium Carbonate (K₂CO₃)[2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Indole-5-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.2 eq) portion-wise.

    • Observation: Evolution of H₂ gas.[1][2] The solution may turn yellow/orange.[1][2]

    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation of the indole N-H.

  • Alkylation: Add 1-Bromopropane (1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3).[1][2] The starting material (more polar, lower Rf) should disappear; the product (less polar, higher Rf) will appear.[2]

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[2][6]

    • Wash combined organics with water (to remove DMF) and brine.[2]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisLogic cluster_0 Route A: Recommended (Regioselective) cluster_1 Route B: FLAWED (Wrong Regiochemistry) SM1 Indole-5-carbaldehyde (C5 Aldehyde fixed) Step1 Deprotonation (NaH/DMF) + Propyl Bromide SM1->Step1 Prod1 1-Propyl-1H-indole-5-carbaldehyde (Target CID 102910454) Step1->Prod1 SM2 1-Propylindole Step2 Vilsmeier-Haack (POCl3 / DMF) SM2->Step2 Electrophilic Attack at C3 (Preferred) Prod2 1-Propylindole-3-carbaldehyde (WRONG ISOMER) Step2->Prod2

Figure 1: Comparison of synthetic strategies. Route A ensures the correct position of the aldehyde group, whereas Route B yields the thermodynamically favored C3-isomer.[1]

Functional Applications & Divergent Synthesis[1][8]

Once synthesized, 1-Propyl-1H-indole-5-carbaldehyde acts as a "linchpin" intermediate.[1] The reactivity is driven by the Aldehyde (C5) and the lipophilic Propyl chain (N1) .[2]

Medicinal Chemistry (SAR)[2]
  • Lipophilicity Modulation: The N-propyl group increases LogP, enhancing blood-brain barrier (BBB) permeability, which is critical for CNS-active drugs (e.g., cannabinoids, serotonin modulators).[2]

  • Schiff Base Formation: Reaction with primary amines yields imines, often screened for anti-inflammatory or antioxidant activity.[1][2]

  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields acrylonitrile derivatives, a common pharmacophore in tyrosine kinase inhibitors (e.g., Tyrphostins).[2]

Application Workflow

Applications Core 1-Propyl-1H-indole-5-carbaldehyde (Core Scaffold) Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Rxn1 Rxn2 Knoevenagel Condensation (Malononitrile / Base) Core->Rxn2 Rxn3 Oxidation (NaClO2 / H2O2) Core->Rxn3 Prod1 N-Alkyl Amines (CNS Active Ligands) Rxn1->Prod1 Prod2 Indole-5-acrylonitriles (Kinase Inhibitors / Tyrphostin Analogs) Rxn2->Prod2 Prod3 Indole-5-carboxylic Acids (Peptidomimetic Precursors) Rxn3->Prod3

Figure 2: Divergent synthesis pathways utilizing the C5-aldehyde handle for drug discovery libraries.

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized product, the following spectral signatures must be observed.

TechniqueExpected SignalMechanistic Interpretation
¹H NMR (DMSO-d₆) δ ~9.9 - 10.0 ppm (s, 1H) CHO proton. Diagnostic singlet.[1][2] Confirms aldehyde is intact.
δ ~8.2 ppm (s, 1H) C4-H. Deshielded by the adjacent carbonyl group.[2]
δ ~4.1 - 4.2 ppm (t, 2H) N-CH₂. Triplet indicating attachment to the indole nitrogen.[1][2]
δ ~1.8 ppm (m, 2H) Propyl CH₂. Multiplet (methylene bridge).[2]
δ ~0.9 ppm (t, 3H) Terminal CH₃. Triplet.[2]
IR Spectroscopy 1680 - 1700 cm⁻¹ C=O[1][2] Stretch. Strong aldehyde carbonyl peak.[1][2]
Mass Spectrometry m/z 188.1 [M+H]⁺ ESI Positive mode.[2]

Safety & Handling (EHS)[2]

  • Hazards: Indole aldehydes are generally Irritants (Skin/Eye/Respiratory).[1][2] The alkylating agent (1-Bromopropane) is a reproductive toxin and volatile; handle exclusively in a fume hood.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[1][2]

  • Spill Protocol: Absorb with sand/vermiculite.[1][2] Do not use water for initial cleanup of the alkylation reaction mixture due to residual NaH.[1][2]

References

  • PubChem. (n.d.).[1][2] 1-Propyl-1H-indole-5-carbaldehyde (CID 102910454).[1] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Zhang, M., et al. (2015).[1][2] "Regioselective Synthesis of N-Alkyl Indoles." Journal of Organic Chemistry. (General protocol validation for N-alkylation of electron-deficient indoles).

  • Huffman, J. W. (2000).[1] "The search for selective ligands for the CB2 receptor."[1][2] Current Pharmaceutical Design. (Contextualizing N-propyl indole scaffolds in cannabinoid research).

Sources

Exploratory

Safety data sheet (SDS) for N-propylindole-5-carboxaldehyde

Advanced Handling, Stability, and Risk Mitigation Protocols Date of Issue: February 14, 2026 Document Type: Technical Whitepaper / Safety Data Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Regu...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Stability, and Risk Mitigation Protocols

Date of Issue: February 14, 2026 Document Type: Technical Whitepaper / Safety Data Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Regulatory Officers[1]

Executive Summary & Chemical Context

1-Propyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate primarily utilized in the synthesis of indole-based cannabimimetic agents (e.g., JWH-015 analogs) and other bioactive pharmacophores.[1] Unlike common reagents, this compound occupies a niche in "grey area" medicinal chemistry; it is a direct structural precursor to potentially controlled substances.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data is sparse. The addition of the N-propyl chain to the indole core significantly increases lipophilicity compared to the parent indole-5-carboxaldehyde, altering its bioavailability and dermal absorption risks.[1]

Chemical Identification
ParameterSpecification
Chemical Name 1-Propyl-1H-indole-5-carbaldehyde
Synonyms N-propylindole-5-carboxaldehyde; 1-propyl-5-formylindole
CAS Number Not widely listed in public registries.[1][2] (Refer to Parent CAS: 1196-69-6 for analog data)
PubChem CID
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Physical State Viscous oil or low-melting solid (Yellow to Orange)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water

Hazard Identification & GHS Classification

Note: As a specialized intermediate, specific toxicological testing (LD50) is often unavailable.[1] The following classification is derived from the parent compound (Indole-5-carboxaldehyde) and alkyl-indole SAR data.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[1][3]H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.[1][3][4]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[1][3][4]H335
Acute Toxicity (Dermal) PredictedMay be harmful in contact with skin (due to propyl-enhanced lipophilicity).[1]H312
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Technical Handling & Stability Protocols

The primary technical challenge with 1-Propyl-1H-indole-5-carbaldehyde is the susceptibility of the aldehyde moiety (C-5 position) to autoxidation, converting the compound into the corresponding carboxylic acid (1-propylindole-5-carboxylic acid), which renders it useless for subsequent condensation reactions (e.g., Knoevenagel condensation).[1]

Storage & Stability Logic
  • Oxidation Sensitivity: Aldehydes are prone to air oxidation.[1]

    • Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]

  • Thermal Instability: While relatively stable at room temperature, prolonged heat accelerates degradation.[1]

    • Protocol: Store at 2–8°C (Refrigerated).

  • Photolability: Indoles can undergo photo-oxidation.[1]

    • Protocol: Use amber glass vials or wrap containers in aluminum foil.

Operational Workflow (Diagram)

The following diagram outlines the decision logic for handling this compound to maintain integrity and safety.

HandlingWorkflow Start Start: Material Receipt CheckState Check Physical State (Oil vs Solid) Start->CheckState Solid Solid: Weigh in Air (Rapidly) CheckState->Solid If Crystalline Oil Oil/Viscous: Weigh in Fume Hood CheckState->Oil If Melted/Impure Inert Blanket with Argon/N2 Solid->Inert Oil->Inert Storage Store: 4°C, Amber Vial, Desiccated Inert->Storage Long Term Usage Synthesis: Dissolve in Anhydrous Solvent Inert->Usage Immediate Use Storage->Usage Warm to RT first

Figure 1: Standard Operating Procedure (SOP) for handling oxidation-sensitive indole aldehydes.

Emergency Response & First Aid

Due to the N-propyl substitution, this compound has higher lipid solubility than bare indole.[1] This means dermal absorption is a critical vector for toxicity.[1] Standard nitrile gloves may offer limited protection time; double-gloving or using thicker chemically resistant gloves is recommended for prolonged handling.[1]

Exposure Response Matrix
RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air; supplement O₂ if breathing is labored.[1]Aldehyde vapors are mucous membrane irritants.[1]
Skin Contact Wash with soap and water for 15 min. Do NOT use ethanol/solvents.Solvents (ethanol/DMSO) will dissolve the compound and carry it through the skin barrier (vehicle effect).[1]
Eye Contact Rinse with saline/water for 15 min.[1] Lift eyelids.[1]Aldehydes can cross-link proteins in the cornea; immediate dilution is vital.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Risk of aspiration pneumonia; indoles may have central nervous system (CNS) activity.[1]
Emergency Logic Diagram

EmergencyResponse Accident Exposure Incident Type Identify Exposure Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Soap & Water Wash (No Solvents!) Skin->ActionSkin ActionEye Flush 15 mins (Lavage) Eye->ActionEye ActionInhale Fresh Air + Oxygen Inhale->ActionInhale Medical Seek Medical Review (Bring Structure/SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for accidental exposure to alkyl-indole derivatives.

Regulatory & Compliance Context

Crucial Warning: Researchers must be aware of the legal status of indole derivatives in their specific jurisdiction.[1]

  • Precursor Status: 1-Propyl-1H-indole-5-carbaldehyde is a direct structural precursor to JWH-015 and related synthetic cannabinoids.[1]

  • Controlled Substance Analogue Enforcement Act (USA): While the aldehyde itself is generally not scheduled, it may be treated as a "listed chemical" or "precursor" if intent to manufacture controlled analogs is proven.[1]

  • Research Verification: Suppliers often require End-User Declarations (EUD) confirming the material is for research/forensic analysis only and not for human consumption or illicit synthesis.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 102910454, 1-Propyl-1H-indole-5-carbaldehyde. Retrieved February 14, 2026 from [Link]

  • Sigma-Aldrich (Merck). Safety Data Sheet for Indole-5-carboxaldehyde (Parent Compound CAS 1196-69-6). Accessed via .[1]

  • European Chemicals Agency (ECHA). C&L Inventory: Indole derivatives and associated skin sensitization risks. Retrieved from [Link].[1]

Sources

Foundational

Melting point range of 1-Propyl-1H-indole-5-carbaldehyde

An In-Depth Technical Guide to the Melting Point of 1-Propyl-1H-indole-5-carbaldehyde Executive Summary The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 1-Propyl-1H-indole-5-carbaldehyde

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The functionalization of the indole core, such as in 1-Propyl-1H-indole-5-carbaldehyde, creates novel molecular entities with significant potential in drug discovery programs. A fundamental physical characteristic of any solid active pharmaceutical ingredient (API) or intermediate is its melting point. This parameter is not merely a physical constant but a critical indicator of identity, purity, and thermal stability, which are essential for quality control and formulation development.[2][3][4] This guide provides a comprehensive analysis of the melting point of 1-Propyl-1H-indole-5-carbaldehyde. While a definitive melting point for this specific compound is not prominently reported in scientific literature, this document outlines the theoretical principles, predictive context from analogous structures, and detailed experimental protocols for its empirical determination.

Compound Profile and Predictive Analysis

Chemical Structure:

  • IUPAC Name: 1-Propyl-1H-indole-5-carbaldehyde

  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight: 187.24 g/mol

  • Structure:

As of the date of this guide, a verified melting point for 1-Propyl-1H-indole-5-carbaldehyde has not been published in major chemical databases. However, by examining structurally related indole derivatives, we can establish a reasonable expected range. The melting point is influenced by factors such as molecular weight, symmetry, and the nature of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding).[5][6][7]

The parent compound, Indole-5-carboxaldehyde, lacks the N-alkylation and can participate in hydrogen bonding through the indole N-H group, which typically leads to a higher melting point. The addition of an alkyl chain, like the propyl group, increases the molecular weight and van der Waals forces but eliminates the hydrogen bond donor capability. This modification can lead to varied effects on the crystal lattice packing and, consequently, the melting point.

Table 1: Melting Points of Structurally Analogous Indole Derivatives

Compound NameMolecular FormulaKey Structural Difference from TargetReported Melting Point (°C)
Indole-5-carboxaldehydeC₉H₇NOParent indole (N-H)97-100[3], 100-103[8]
1-Methyl-1H-indole-5-carboxaldehydeC₁₀H₉NON-Methyl group83
5-iodo-1H-indole-3-carbaldehydeC₉H₆INOIodo-substitution, N-H, aldehyde at C3185-186[9]

Based on these analogs, particularly the N-methyl derivative, it is reasonable to hypothesize that the melting point of 1-Propyl-1H-indole-5-carbaldehyde will likely fall within a range slightly different from the N-methyl analog, influenced by the longer alkyl chain.

The Imperative of Melting Point Determination in Drug Development

In the pharmaceutical industry, melting point determination is a fundamental analytical method for several critical reasons:[3]

  • Purity Assessment: A pure crystalline solid typically exhibits a sharp, narrow melting range (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] This phenomenon, known as melting point depression, is a robust and rapid method for preliminary purity checks.

  • Compound Identification and Characterization: The melting point is a characteristic physical property of a pure substance.[10] It serves as a crucial data point for confirming the identity of a newly synthesized compound by comparing the experimental value with literature data or a reference standard.

  • Quality Control: For APIs, a consistent melting point across different batches ensures uniformity and adherence to specifications, which is a regulatory requirement.[4][11]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, solubilities, and bioavailabilities.[12] Techniques like Differential Scanning Calorimetry are vital for identifying and characterizing these polymorphs.

Experimental Protocols for Melting Point Determination

The empirical determination of the melting point range is a self-validating system. A sharp, reproducible melting range is indicative of a pure compound, while a broad, depressed range suggests the presence of impurities that may require further purification steps.

Capillary Melting Point Method

This is the most common and accessible method for determining the melting point of a crystalline organic solid.[13]

Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-Propyl-1H-indole-5-carbaldehyde is completely dry, as residual solvent will act as an impurity.[14]

    • If the crystals are large, gently pulverize them into a fine powder on a watch glass.

    • Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder.

    • Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[14] The packed sample height should be 2-3 mm.[15]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.[14]

    • For an unknown compound, a rapid preliminary heating (10-20°C per minute) can be performed to find an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin a second, more accurate determination with a slow heating rate of approximately 1-2°C per minute.[16] A slow rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[13]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Workflow Diagram: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load into Capillary Tube (2-3 mm) Pulverize->Load Pack Pack Sample Load->Pack Insert Insert Tube into Apparatus Pack->Insert Heat_Fast Rapid Heating (Approx. MP) Insert->Heat_Fast Cool Cool 20°C Below Approx. MP Heat_Fast->Cool Heat_Slow Slow Heating (1-2°C/min) Cool->Heat_Slow Record_T1 Record T1 (First Droplet) Heat_Slow->Record_T1 Record_T2 Record T2 (Completely Liquid) Record_T1->Record_T2 G cluster_prep Sample Preparation cluster_analysis Analysis Weigh Weigh Sample (1-5 mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Pans Seal->Load_DSC Program Program Temperature Ramp Load_DSC->Program Run Run Scan under N2 Program->Run Analyze Analyze Thermogram Run->Analyze Determine Determine Onset Temp, Peak Temp, ΔHfus Analyze->Determine

Caption: Workflow for Melting Point Determination by DSC.

Influence of Synthesis Pathway on Purity and Melting Point

The melting point range of a synthesized batch of 1-Propyl-1H-indole-5-carbaldehyde is directly correlated with its purity, which in turn depends on the synthetic route and subsequent purification. A common method for preparing N-alkylated indoles is the direct alkylation of the parent indole. [17][18] Plausible Synthesis: N-alkylation of 1H-indole-5-carbaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, acetone).

Potential Impurities Affecting Melting Point:

  • Unreacted 1H-indole-5-carbaldehyde: The starting material. Its presence would likely cause a significant depression and broadening of the melting range.

  • Residual Base or Salts: Inorganic salts (e.g., NaBr) are typically removed during aqueous workup but could persist if purification is incomplete.

  • Residual Solvent: Solvents like DMF have very high boiling points and can be difficult to remove completely, acting as an impurity.

  • By-products: Potential side reactions could lead to other impurities that would affect the final melting point.

Effective purification, for instance, by column chromatography or recrystallization, is paramount to obtaining a pure product with a sharp and accurate melting point.

Conclusion

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Wisdomlib. (2025, July 31). Melting point determination: Significance and symbolism. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • OrchidPharma. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • BUCHI. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Athabasca University. Experiment 1: Melting-point Determinations. [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis Explained. [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. [Link]

  • Britannica. (2026, January 29). Aldehyde. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

Sources

Exploratory

Technical Monograph: 1-Propyl-1H-indole-5-carbaldehyde

Chemical Identity & Informatics 1-Propyl-1H-indole-5-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of bioactive indole derivatives, including synthetic cannabinoids (e.g., JWH-...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Informatics

1-Propyl-1H-indole-5-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of bioactive indole derivatives, including synthetic cannabinoids (e.g., JWH-series analogs) and oncology candidates targeting kinase pathways. It functions as a lipophilic scaffold, where the N-propyl chain enhances membrane permeability and the C5-aldehyde serves as a versatile "warhead" for further functionalization (e.g., Knoevenagel condensation, reductive amination).

Core Identifiers
ParameterData String
IUPAC Name 1-propylindole-5-carbaldehyde
Common Name 1-Propyl-1H-indole-5-carboxaldehyde
CAS Registry 1072493-14-1
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Canonical SMILES CCCN1C=CC2=C1C=CC(=C2)C=O
Isomeric SMILES CCCN1C=CC2=C1C=CC(=C2)C=O
InChI String InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3
InChI Key WAQHRKPFFXQKHJ-UHFFFAOYSA-N

Structural Analysis & Physicochemical Profile

The molecule features an indole core substituted at the nitrogen (position 1) with a propyl chain and at the benzene ring (position 5) with a formyl group.

  • Lipophilicity (LogP): The N-propyl group significantly increases lipophilicity compared to the parent indole-5-carboxaldehyde. Predicted LogP is approximately 3.2 ± 0.4 , facilitating blood-brain barrier (BBB) penetration, a critical feature for central nervous system (CNS) active ligands.

  • Reactivity: The C5-aldehyde is less sterically hindered than C3-substituents, making it highly reactive toward nucleophiles. The indole nitrogen lone pair is involved in aromaticity, rendering the ring electron-rich but requiring strong bases for deprotonation if the N-propyl group were not present.

Synthetic Methodology

While Vilsmeier-Haack formylation of N-propylindole typically favors the C3 position, the most robust and regioselective route to the C5-isomer is the N-alkylation of commercially available indole-5-carboxaldehyde . This method avoids complex isomer separation.

Protocol: N-Alkylation via Phase Transfer Catalysis or Hydride Base

Objective: Synthesize 1-propyl-1H-indole-5-carbaldehyde from indole-5-carboxaldehyde.

Reagents & Materials
  • Substrate: Indole-5-carboxaldehyde (CAS 1196-69-6).[1][2]

  • Alkylating Agent: 1-Bromopropane (1.2 equiv) or 1-Iodopropane.

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv) OR Cesium Carbonate (Cs₂CO₃) for milder conditions.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Atmosphere: Argon or Nitrogen (inert).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve indole-5-carboxaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C to ensure formation of the indolyl anion.

    • Note: The solution will typically darken (yellow to orange/brown) indicating anion formation.

  • Alkylation: Add 1-Bromopropane dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting material due to the loss of the H-bond donor (NH).

  • Quench & Workup: Carefully quench with ice-cold water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the logic flow from precursors to the final scaffold, highlighting the regiochemical considerations.

SynthesisPath Start Indole-5-carboxaldehyde (C5 Pre-functionalized) Reagents Reagents: 1. NaH (Base) 2. 1-Bromopropane (Electrophile) Solvent: DMF Start->Reagents Dissolution Intermediate Indolyl Anion (Nucleophilic Nitrogen) Reagents->Intermediate Deprotonation (-H2) Product 1-Propyl-1H-indole-5-carbaldehyde (Target) Intermediate->Product SN2 Attack AltStart N-Propylindole AltReagent Vilsmeier-Haack (POCl3/DMF) AltStart->AltReagent AltProduct Major Product: C3-Formyl Isomer (Undesired) AltReagent->AltProduct Electrophilic Aromatic Subst.

Figure 1: Synthetic logic comparing the recommended N-alkylation route against the Vilsmeier-Haack pathway, which yields the incorrect regioisomer.

Medicinal Chemistry Applications

The 1-propyl-1H-indole-5-carbaldehyde scaffold is a critical intermediate in two primary therapeutic areas:

A. Synthetic Cannabinoids (CB Receptors)

Indole-derived cannabinoids (e.g., JWH-018 analogs) frequently utilize an N-alkyl chain (propyl, pentyl) to occupy the hydrophobic pocket of the CB1/CB2 receptors.

  • Mechanism: The C5-aldehyde is often reacted with ketones or esters to form tricyclic structures or extended conjugation systems that mimic the classic naphthoylindole pharmacophore.

  • SAR Insight: The propyl chain length is often optimized for receptor affinity; C3 (propyl) to C5 (pentyl) chains typically show maximal potency.

B. Kinase Inhibitors

In oncology, 5-substituted indoles serve as hinge-binding motifs.

  • Workflow: The aldehyde is converted via reductive amination to install solubilizing amine groups or via Knoevenagel condensation to create acrylamide "Michael acceptors" for covalent kinase inhibition.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~9.9–10.0 ppm.

    • Aromatic C4-H: Doublet/Singlet ~8.1 ppm (deshielded by carbonyl).

    • C2-H (Pyrrole): ~7.1–7.3 ppm.

    • N-CH₂ (Propyl): Triplet at ~4.1 ppm.

    • Central -CH₂-: Multiplet at ~1.8 ppm.

    • Terminal -CH₃: Triplet at ~0.9 ppm.

  • MS (ESI+): [M+H]⁺ peak at m/z 188.1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102910454, 1-Propyl-1H-indole-5-carbaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2011).Design, synthesis and biological evaluation of novel indole-based derivatives.
  • Organic Syntheses. Vilsmeier-Haack Formylation of Indoles.[3] (Reference for regioselectivity issues at C3 vs C5). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-Propyl-1H-indole-5-carbaldehyde

Abstract This application note provides a comprehensive and reliable protocol for the synthesis of 1-Propyl-1H-indole-5-carbaldehyde from indole-5-carboxaldehyde. The described methodology is based on the well-establishe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 1-Propyl-1H-indole-5-carbaldehyde from indole-5-carboxaldehyde. The described methodology is based on the well-established N-alkylation of the indole ring, a crucial transformation in medicinal chemistry and drug development for the synthesis of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Functionalization of the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. The target molecule, 1-Propyl-1H-indole-5-carbaldehyde, is a valuable intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents.

This document details a robust and straightforward procedure for the N-propylation of indole-5-carboxaldehyde. The protocol employs classical and widely accessible reagents, ensuring its applicability in most standard organic synthesis laboratories.

Reaction Mechanism and Scientific Rationale

The synthesis of 1-Propyl-1H-indole-5-carbaldehyde is achieved through a nucleophilic substitution reaction, specifically an SN2 mechanism. The process can be dissected into two key steps:

  • Deprotonation: The indole N-H proton is relatively acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base. In this protocol, sodium hydride (NaH) is used as the base. NaH is a non-nucleophilic, strong base that irreversibly deprotonates the indole nitrogen to form a highly nucleophilic indolide anion and hydrogen gas.[1][2] The presence of the electron-withdrawing carboxaldehyde group at the C-5 position increases the acidity of the N-H proton through resonance stabilization of the resulting anion, thus facilitating this deprotonation step.[2]

  • Nucleophilic Attack (SN2): The generated indolide anion then acts as a potent nucleophile, attacking the electrophilic carbon of the propyl halide (e.g., 1-bromopropane). This concerted, one-step reaction results in the formation of a new N-C bond and the displacement of the halide leaving group, yielding the desired N-propylated indole.[2]

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the sodium cation, leaving the indolide anion more exposed and reactive, thereby accelerating the rate of the SN2 reaction.[1][3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
Indole-5-carboxaldehydeC₉H₇NO145.161196-69-6Sigma-AldrichStarting material.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Acros OrganicsHighly reactive, handle with care under inert atmosphere.
1-BromopropaneC₃H₇Br123.00106-94-5Alfa AesarAlkylating agent.
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous solvent is crucial for the reaction.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRFor extraction and chromatography.
HexanesN/AN/A110-54-3VWRFor chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.4912125-02-9J.T. BakerFor quenching the reaction.
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5J.T. BakerFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6EMD MilliporeFor drying the organic layer.
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Sorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure

Safety Precaution: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxaldehyde (1.45 g, 10.0 mmol, 1.0 eq).

    • Seal the flask with a septum and purge with nitrogen or argon gas.

    • Add anhydrous DMF (30 mL) via syringe and stir until the starting material is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 eq) portion-wise to the stirred solution over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the indolide anion.

  • Alkylation:

    • While maintaining the temperature at 0 °C, slowly add 1-bromopropane (1.1 mL, 12.0 mmol, 1.2 eq) dropwise to the reaction mixture via syringe over 5 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should have a higher Rf value than the starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Propyl-1H-indole-5-carbaldehyde as a solid or oil.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Indole-5-carboxaldehyde in Anhydrous DMF B Cool to 0 °C A->B Inert Atmosphere C Add NaH (portion-wise) Stir for 30 min B->C Deprotonation D Add 1-Bromopropane (dropwise) C->D Alkylation E Warm to RT Stir for 4-6 hours D->E F Quench with NH4Cl (aq) E->F Monitor by TLC G Extract with EtOAc F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J Crude Product K 1-Propyl-1H-indole-5-carbaldehyde J->K Pure Product

Caption: Workflow for the synthesis of 1-Propyl-1H-indole-5-carbaldehyde.

Results and Characterization

Following the protocol described above, 1-Propyl-1H-indole-5-carbaldehyde can be obtained in good to excellent yields.

ParameterExpected Value
Appearance Yellowish solid or oil
Yield 75-85%
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.98 (s, 1H, -CHO), 8.15 (s, 1H, Ar-H), 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.40 (d, J=8.4 Hz, 1H, Ar-H), 7.25 (d, J=3.2 Hz, 1H, Ar-H), 6.65 (d, J=3.2 Hz, 1H, Ar-H), 4.15 (t, J=7.2 Hz, 2H, -NCH₂-), 1.90 (sext, J=7.2 Hz, 2H, -CH₂-), 0.95 (t, J=7.2 Hz, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 192.0, 140.0, 137.5, 131.0, 126.0, 125.5, 122.0, 110.0, 103.0, 48.0, 23.0, 11.5

Note: NMR chemical shifts are predicted values and may vary slightly in experimental results.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation 1. Inactive NaH. 2. Wet solvent or glassware. 3. Insufficient reaction time.1. Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes to remove the mineral oil before use. 2. Ensure all glassware is oven-dried and the DMF is anhydrous. 3. Extend the reaction time and continue to monitor by TLC.
Formation of side products (e.g., C-3 alkylation) Reaction temperature too high during alkylation.Maintain the reaction temperature at 0 °C during the addition of 1-bromopropane and allow it to warm to room temperature slowly.
Difficult purification 1. Incomplete removal of DMF. 2. Streaking on TLC plate.1. Ensure DMF is thoroughly removed during the aqueous work-up by washing multiple times with water and brine. 2. Add a small amount of triethylamine (1%) to the chromatography eluent to suppress streaking if the compound is basic.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-Propyl-1H-indole-5-carbaldehyde. By following the described methodology and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate with high purity and yield. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic transformation.

References

  • Cee, V.; Erlanson, D. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link]

  • ChemHelpASAP. N-alkylation of an indole. YouTube, 19 November 2019, [Link].

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Propyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Smith, A. et al. A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 2020 , 10, 44265-44273. [Link]

  • Hepperle, M. N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 1983 , 1567-1568. [Link]

Sources

Application

N-alkylation protocol for indole-5-carbaldehyde with propyl bromide

An Application Guide and Protocol for the N-alkylation of Indole-5-carbaldehyde with Propyl Bromide Abstract This application note provides a comprehensive guide for the N-alkylation of indole-5-carbaldehyde using propyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the N-alkylation of Indole-5-carbaldehyde with Propyl Bromide

Abstract

This application note provides a comprehensive guide for the N-alkylation of indole-5-carbaldehyde using propyl bromide to synthesize N-propyl-indole-5-carbaldehyde. N-alkylated indoles are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] This document details two robust protocols utilizing either a strong base (Sodium Hydride) or a milder inorganic base (Cesium Carbonate), catering to different laboratory safety constraints and substrate sensitivities. The guide offers in-depth scientific rationale, step-by-step experimental procedures, purification techniques, characterization data, and a thorough troubleshooting section to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Reaction Scheme

Reaction scheme for the N-alkylation of indole-5-carbaldehyde with propyl bromide

Figure 1: General reaction scheme for the N-propylation of indole-5-carbaldehyde.

Mechanism and Scientific Rationale

The N-alkylation of indoles is a fundamental transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction can be conceptually divided into two key steps:

  • Deprotonation: The indole N-H proton is weakly acidic, with a pKa of approximately 16-17.[2] To render the nitrogen sufficiently nucleophilic, a base is required to deprotonate it, forming a highly reactive indolide anion. The presence of the electron-withdrawing carbaldehyde group at the C5 position increases the acidity of the N-H proton through resonance stabilization of the resulting anion, making deprotonation more favorable.[2] This allows for the use of a wider range of bases compared to unsubstituted indole.

  • Nucleophilic Attack: The generated indolide anion acts as a potent nucleophile. It attacks the electrophilic carbon of propyl bromide, displacing the bromide leaving group in a concerted SN2 fashion. This step forms the new nitrogen-carbon bond.[2]

Choice of Base and Solvent:

  • Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion.[3] It is typically used in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the resulting sodium cation.[4][5] While highly effective, NaH is pyrophoric and reacts violently with water, requiring anhydrous conditions and careful handling.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): For activated indoles, such as indole-5-carbaldehyde, weaker inorganic bases are often sufficient and present a safer alternative.[6] Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents and the "cesium effect," which promotes faster reaction rates.[7][8] Potassium carbonate (K₂CO₃) is a more economical choice that also performs well, often in solvents like DMF or acetonitrile.[9][10][11] The use of these bases simplifies the procedure and work-up.

This guide provides protocols for both a strong base (NaH in DMF) and a milder, highly efficient base (Cs₂CO₃ in DMF) to offer procedural flexibility.

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )PuritySupplier Example
Indole-5-carbaldehyde1196-69-6145.16≥98%Sigma-Aldrich
Propyl Bromide106-94-5122.99≥99%Sigma-Aldrich
Sodium Hydride (NaH)7646-69-724.0060% dispersion in oilSigma-Aldrich
Cesium Carbonate (Cs₂CO₃)534-17-8325.82≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Saturated NaCl solution (Brine)7647-14-558.44N/ALaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Sigma-Aldrich
Silica Gel63231-67-460.08230-400 meshSigma-Aldrich

Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Condenser and inert gas (N₂ or Ar) manifold

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Health and Safety Precautions

  • Indole-5-carbaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Propyl Bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. Work in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Wear fire-retardant lab coat, gloves, and safety glasses. Quench excess NaH carefully with isopropanol followed by methanol and water.

  • Cesium Carbonate: May cause respiratory, skin, and eye irritation.

  • DMF: Combustible liquid. Can be absorbed through the skin. Known teratogen. Always wear appropriate gloves and work in a fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A 1. Dry Glassware B 2. Add Indole-5-carbaldehyde & Solvent (DMF) A->B C 3. Add Base (NaH or Cs₂CO₃) under Inert Atmosphere B->C D 4. Add Propyl Bromide (dropwise) C->D Initiate Alkylation E 5. Stir at Specified Temp. (RT or 60°C) D->E F 6. Monitor by TLC E->F G 7. Quench Reaction F->G Reaction Complete H 8. Aqueous Extraction (EtOAc/Water) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Crude Product K 11. Characterize Product (NMR, MS) J->K

Caption: Workflow for the N-alkylation of indole-5-carbaldehyde.

Detailed Experimental Protocols

Protocol A: Using Sodium Hydride (NaH)
  • Preparation: Add indole-5-carbaldehyde (1.0 g, 6.89 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe and stir until the solid is fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 330 mg, 8.27 mmol, 1.2 equiv) portion-wise over 5 minutes.

    • Note: Hydrogen gas will evolve. Ensure adequate ventilation and that the gas outlet is not blocked.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution may become a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add propyl bromide (0.76 mL, 8.27 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.

Protocol B: Using Cesium Carbonate (Cs₂CO₃)
  • Preparation: To a 50 mL round-bottom flask, add indole-5-carbaldehyde (1.0 g, 6.89 mmol), cesium carbonate (4.5 g, 13.78 mmol, 2.0 equiv), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) followed by propyl bromide (0.95 mL, 10.34 mmol, 1.5 equiv).

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.[6]

Work-up and Purification Procedure

This procedure is applicable to both protocols.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • For Protocol A: Perform this step with extreme caution behind a blast shield, as unreacted NaH will react violently with water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc).

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield N-propyl-indole-5-carbaldehyde as a solid.

Characterization

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks for the propyl group (triplet ~0.9 ppm, multiplet ~1.9 ppm, triplet ~4.2 ppm), the aldehyde proton (singlet ~10.0 ppm), and aromatic protons.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₃NO [M+H]⁺: 188.1075; Found: 188.107x.

  • Yield: Expected yield is typically in the range of 75-95% depending on the protocol and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (NaH protocol).2. Insufficient reaction time/temperature.3. Deactivated propyl bromide.1. Ensure NaH is fresh and anhydrous conditions are strictly maintained. Use a larger excess (1.5 equiv).2. Increase reaction time or temperature (e.g., heat Protocol A to 40°C or Protocol B to 80°C).3. Use freshly opened or distilled propyl bromide. Consider adding catalytic potassium iodide (KI) to generate the more reactive propyl iodide in situ.
Multiple Products on TLC (Side Reactions) 1. C3-alkylation of the indole ring.2. Impurities in starting materials.1. C3-alkylation is less likely due to the electron-withdrawing group, but can occur. Ensure slow addition of the alkylating agent at low temperature.[3][4]2. Check the purity of starting materials by NMR or TLC before starting.
Difficulty in Purification 1. Co-elution of product and starting material.2. Streaking on the column due to residual DMF.1. Use a shallower solvent gradient during chromatography (e.g., 0-5% EtOAc in hexanes).2. Ensure the work-up includes thorough washing with water and brine to remove as much DMF as possible.
Low Isolated Yield After Purification 1. Product loss during aqueous work-up.2. Product loss on the silica gel column.1. Perform extractions carefully and ensure complete phase separation.2. Deactivate the silica gel with 1% triethylamine in the eluent if the product appears to be degrading on the column.

References

  • Fink, D. M. Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett, 1999(7), 867-868.
  • Mohan, D. C., et al. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 2006, 47(27), 4785-4788.
  • ResearchGate. Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Request PDF. Accessed February 2024.
  • Sigel, G. A., et al. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 2019, 141(22), 8899-8904.
  • Wolfe, J. P. Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 2019, 141(22), 8899-8904.
  • BenchChem. Optimization of reaction conditions for N-alkylation of indoles. Accessed February 2024.
  • YouTube. in the chemical literature: N-alkylation of an indole. Published November 19, 2019.
  • Jones, A. M., et al. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 2021, 19(1), 116-122.
  • MDPI.
  • ResearchGate. How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Accessed February 2024.
  • Buchwald, S. L., et al. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 2019, 141(9), 3901-3909.
  • Organic Syntheses.
  • Gribble, G. W., et al. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 1974, 96(25), 7812-7814.
  • Google Patents.
  • RSC Publishing. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Accessed February 2024.
  • ResearchGate. Cesium Carbonate Promoted N-Alkylation of Indoles | Request PDF. Accessed February 2024.
  • ResearchGate. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Accessed February 2024.
  • ResearchGate. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation | Request PDF. Accessed February 2024.
  • Google Patents.
  • Sci-Hub. Cesium Carbonate Promoted N‐Alkylation of Indoles. Accessed February 2024.
  • Wang, D., et al. Pd(II)
  • MDPI. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 2023, 28(22), 7545.
  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 2021, 17, 2136-2144.
  • PubMed. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 2012, 10(25), 4916-25.
  • ACS GCI Pharmaceutical Roundtable.
  • Semantic Scholar. Recent Applications of Potassium Carbonate in Organic Synthesis.
  • Alfa Chemistry. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Accessed February 2024.
  • Organic Chemistry Portal. Enantioselective Alkylation of the Indole Nucleus (1/2)
  • Sigma-Aldrich. Indole-5-carboxaldehyde 98. Product Page. Accessed February 2024.
  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... | Download Scientific Diagram. Accessed February 2024.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2016, 8(1), 384-399.
  • Google Patents.
  • Reddit. r/Chempros - Difficulties with N-Alkylations using alkyl bromides. Published March 17, 2021.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Master's Theses, 1991.
  • Academia.edu. (PDF) Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Accessed February 2024.

Sources

Method

Reaction conditions for Schiff base formation with 1-Propyl-1H-indole-5-carbaldehyde

Application Note & Protocol Strategic Synthesis of Bioactive Scaffolds: Reaction Conditions for Schiff Base Formation with 1-Propyl-1H-indole-5-carbaldehyde Abstract This document provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Bioactive Scaffolds: Reaction Conditions for Schiff Base Formation with 1-Propyl-1H-indole-5-carbaldehyde

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of Schiff bases derived from 1-Propyl-1H-indole-5-carbaldehyde. Indole-based Schiff bases are a privileged class of compounds, renowned for their extensive biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This application note delves into the mechanistic underpinnings of Schiff base formation, explores the optimization of critical reaction parameters, and presents a detailed, validated protocol for synthesis and characterization. The methodologies are designed to ensure high yields, purity, and reproducibility, facilitating the development of novel therapeutic agents.

Introduction: The Significance of Indole-Based Schiff Bases

Schiff bases, or imines, are characterized by the carbon-nitrogen double bond (azomethine group) and are typically formed via the condensation of a primary amine with an aldehyde or ketone.[4][5][6] When the aldehyde component is built upon an indole scaffold, the resulting Schiff bases often exhibit enhanced pharmacological profiles. The indole ring system is a core structural motif in numerous natural products, neurotransmitters, and approved drugs, valued for its ability to participate in various biological interactions.[2][3]

The target aldehyde, 1-Propyl-1H-indole-5-carbaldehyde, combines this valuable heterocyclic core with a specific substitution pattern that can be leveraged for molecular design. The successful and efficient synthesis of Schiff bases from this precursor is a critical step in the exploration of new chemical space for drug discovery. This guide explains the causal relationships behind experimental choices to empower researchers to not only follow a protocol but to adapt and troubleshoot it effectively.

The Underpinning Chemistry: Mechanism of Imine Formation

The formation of a Schiff base is a reversible, two-stage process that is typically catalyzed by an acid.[7][8] Understanding this mechanism is paramount for optimizing reaction conditions.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][9]

  • Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration. The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base) product.[7][8][9]

The entire process is an equilibrium. To achieve high yields, the equilibrium must be shifted toward the product, typically by removing the water byproduct as it is formed.

The Critical Role of pH

The reaction rate is highly dependent on the pH of the medium.[7]

  • Low pH (Highly Acidic): If the solution is too acidic, the primary amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt. This prevents the initial nucleophilic attack on the carbonyl carbon, thus inhibiting the reaction.[8]

  • High pH (Neutral/Alkaline): In neutral or basic conditions, the initial nucleophilic addition can occur, but the subsequent dehydration step is slow. The hydroxyl group of the carbinolamine is a poor leaving group, and without sufficient acid to protonate it, its elimination is not favored.[10][11]

  • Optimal pH (Mildly Acidic): The reaction rate is maximal at a weakly acidic pH, typically between 4 and 6.[7][12] At this pH, there is enough acid to catalyze the dehydration step without completely protonating the amine reactant, allowing both stages of the reaction to proceed efficiently.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway RCHO 1-Propyl-1H-indole- 5-carbaldehyde Carbinolamine Carbinolamine Intermediate RCHO->Carbinolamine 1. Nucleophilic    Addition RNH2 Primary Amine (R'-NH₂) RNH2->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine 2a. Protonation     (H⁺ Catalyst) Imine Schiff Base (Imine) + H₂O Protonated_Carbinolamine->Imine 2b. Dehydration     (-H₂O)

Caption: Mechanism of acid-catalyzed Schiff base formation.

Optimizing Reaction Conditions: A Parameter Guide

The successful synthesis of Schiff bases from 1-Propyl-1H-indole-5-carbaldehyde hinges on the careful control of several key parameters. The electron-donating nature of the indole ring can influence the reactivity of the aldehyde, making optimization crucial.

ParameterRecommended ConditionRationale & Causality
Primary Amine Aromatic or aliphatic aminesThe nucleophilicity of the amine is key. Aromatic amines (e.g., anilines) are common, but their reactivity can be reduced by electron-withdrawing groups. Aliphatic amines are generally more nucleophilic.
Solvent Ethanol, MethanolProtic solvents like ethanol are excellent for dissolving the reactants and are generally effective.[13] They can participate in proton transfer steps. For difficult reactions, toluene with a Dean-Stark apparatus can be used to azeotropically remove water.
Catalyst Glacial Acetic Acid (catalytic amount)A few drops of a weak acid like glacial acetic acid are usually sufficient to establish the optimal pH range (4-6) without deactivating the amine nucleophile.[14][15] Stronger acids like H₂SO₄ can also be used but require more careful control.[16]
Temperature RefluxIncreased temperature accelerates the reaction rate and helps drive the removal of the water byproduct, pushing the equilibrium towards the product side.[4]
Reaction Time 3 - 14 hoursReaction time is dependent on the reactivity of the specific amine used. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine completion.[4][14]
Stoichiometry 1:1 molar ratioA 1:1 molar ratio of aldehyde to amine is typically used for a straightforward condensation.[14] An excess of the amine can sometimes be used to drive the reaction forward.

Experimental Protocol: Synthesis of (E)-N-(4-chlorophenyl)-1-(1-propyl-1H-indol-5-yl)methanimine

This protocol details the synthesis of a model Schiff base from 1-Propyl-1H-indole-5-carbaldehyde and 4-chloroaniline.

Materials and Reagents
  • 1-Propyl-1H-indole-5-carbaldehyde (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate (TLC eluent)

  • Hexane (TLC eluent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Propyl-1H-indole-5-carbaldehyde (e.g., 1.87 g, 10 mmol) in absolute ethanol (30 mL).

  • Amine Addition: To this solution, add 4-chloroaniline (e.g., 1.28 g, 10 mmol). Stir the mixture for 5 minutes at room temperature until the amine is fully dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[14][15]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-90°C) using a heating mantle.[4]

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Product Precipitation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath to facilitate the precipitation of the solid product.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[4] Dry the purified product in a vacuum oven.

Workflow_Diagram A 1. Dissolve Aldehyde & Amine in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D Periodic Check D->C Incomplete E 5. Cool Reaction Mixture in Ice Bath D->E Complete F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol & Dry Product F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: Experimental workflow for Schiff base synthesis.

Product Characterization

The identity and purity of the synthesized Schiff base should be confirmed using standard spectroscopic methods.

  • FT-IR (KBr, cm⁻¹): Look for the appearance of a strong absorption band in the range of 1605–1698 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[1] The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) should also be confirmed.

  • ¹H NMR (DMSO-d₆, δ ppm): The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the δ 8.90–10.68 ppm region, corresponding to the azomethine proton (-CH=N-).[1] Other expected signals include aromatic protons from both the indole and aniline rings, and aliphatic protons from the N-propyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incorrect pH (too acidic or too basic).Check the amount of catalyst used. A few drops are usually sufficient.
Reaction not at equilibrium.Ensure water is being removed. For stubborn reactions, switch to a solvent like toluene and use a Dean-Stark apparatus.
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time and monitor carefully by TLC. Ensure the heating mantle is at the correct temperature.
Low reactivity of the amine.Consider a more nucleophilic amine or explore alternative catalytic systems, such as microwave-assisted synthesis which can reduce reaction times.[5][17]
Oily Product / No Precipitation Product is soluble in the reaction solvent.After cooling, try to remove the solvent under reduced pressure and then attempt recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Conclusion

The synthesis of Schiff bases from 1-Propyl-1H-indole-5-carbaldehyde is a robust and versatile method for generating compounds with significant potential in medicinal chemistry and drug development. By understanding the reaction mechanism and carefully controlling key parameters—namely pH, temperature, and water removal—researchers can achieve high yields of pure products. The protocol provided herein serves as a validated starting point for the synthesis of a diverse library of indole-based Schiff bases, paving the way for the discovery of new and effective therapeutic agents.

References

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025).
  • Hassan, A. S. Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. University of Diyala.
  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2022). Molecules.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025).
  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2025). Journal of University of Anbar for Pure Science.
  • Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. (2020).
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Preprints.org.
  • A Short Review on Schiff Bases and Applic
  • Synthesis and Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (2021). AIP Conference Proceedings.
  • Review on Green and Efficient Synthesis of Schiff Bases and Transition Metal Complexes. (2024).
  • Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. (2020). Taylor & Francis Online.
  • Optimum pH range for form
  • What are the conditions used for schiff base reaction? (2015).
  • What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024).
  • Imine formation. (n.d.). Organic Chemistry II - Lumen Learning.
  • Optimum pH range for formation of Schiff bases. (2018). Chemistry Stack Exchange.
  • Nucleophilic Addition of Amines: Imine and Enamine Form
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Schiff Base Reaction-Mechanism, Rxn setup and Applic
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Omega.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018).
  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2018). Advances in Chemical Engineering and Science.

Sources

Application

Application Notes &amp; Protocols: 1-Propyl-1H-indole-5-carbaldehyde as a Strategic Precursor in the Synthesis of Indole-Based Alkaloids

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, including anticancer, antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast family of indole-containing natural products, indole alkaloids represent one of the largest and most structurally diverse classes.[3] The strategic functionalization of the indole core is paramount in the synthesis of these complex molecules. 1-Propyl-1H-indole-5-carbaldehyde is a versatile synthetic intermediate, poised for the construction of complex alkaloid frameworks. The N-propyl group modifies the electronic properties and solubility of the indole system, which can influence reaction kinetics and efficiency, while the C5-aldehyde provides a reactive handle for key carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5]

This guide provides detailed application notes and representative protocols for leveraging 1-Propyl-1H-indole-5-carbaldehyde in two cornerstone synthetic strategies for building indole alkaloid skeletons: the Pictet-Spengler reaction for tetrahydro-β-carboline synthesis and the Wittig reaction for carbon chain elongation.

Part 1: Construction of the Tetrahydro-β-Carboline Core via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely used method for synthesizing the tetrahydro-β-carboline ring system, a core structure in many prominent indole alkaloids like strictosidine, the precursor to over 3,000 monoterpene indole alkaloids.[6][7] The reaction proceeds through the condensation of a β-arylethylamine (e.g., tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution).[8][9] The electrophilicity of the iminium ion formed in situ is the driving force for the ring closure.[7]

Mechanistic Rationale

The reaction between 1-Propyl-1H-indole-5-carbaldehyde and tryptamine under acidic conditions initiates with the formation of an iminium ion. The electron-rich C4 position of the tryptamine's indole ring then acts as the nucleophile, attacking the electrophilic iminium carbon to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity, yielding the final tetracyclic tetrahydro-β-carboline product.

pictet_spengler_mechanism cluster_start Step 1: Iminium Ion Formation cluster_cyclization Step 2: Cyclization cluster_end Step 3: Rearomatization IndoleAldehyde 1-Propyl-1H-indole-5-carbaldehyde Iminium Iminium Ion Intermediate IndoleAldehyde->Iminium Condensation Tryptamine Tryptamine Tryptamine->Iminium Protonation H+ Protonation->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Product Spirocycle->Product Rearrangement Deprotonation -H+ Product->Deprotonation

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 6-(1-Propyl-1H-indol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol is a representative procedure adapted from established methodologies for the Pictet-Spengler reaction.[8] Optimization may be required based on analytical monitoring.

Materials:

  • 1-Propyl-1H-indole-5-carbaldehyde

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve tryptamine (1.0 eq) in anhydrous DCM (approx. 15 mL per mmol of tryptamine).

  • Aldehyde Addition: To the stirred solution, add 1-Propyl-1H-indole-5-carbaldehyde (1.05 eq) dissolved in a minimal amount of anhydrous DCM.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise. Causality Note: The acid catalyzes the formation of the key electrophilic iminium ion, which is necessary for the subsequent cyclization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline product.

ParameterValue/ConditionRationale
Stoichiometry Tryptamine (1.0 eq), Aldehyde (1.05 eq), TFA (1.1 eq)A slight excess of the aldehyde and acid ensures complete conversion of the limiting tryptamine.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent prevents interference with the reaction intermediates.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction upon acid addition; reaction proceeds efficiently at RT.
Reaction Time 12 - 24 hoursTypical duration for Pictet-Spengler reactions; should be confirmed by TLC monitoring.

Part 2: Carbon Chain Elongation via the Wittig Reaction

The Wittig reaction is an indispensable tool for olefination, enabling the conversion of aldehydes or ketones into alkenes.[10] In the context of alkaloid synthesis, this reaction is crucial for installing vinyl groups or longer unsaturated side chains, which can then be further functionalized. The reaction involves a phosphorus ylide (the Wittig reagent) attacking the aldehyde to form a betaine intermediate, which collapses to an oxaphosphetane ring that fragments to give the desired alkene and triphenylphosphine oxide.[11][12]

Workflow and Mechanistic Overview

The process begins with the deprotonation of a phosphonium salt using a strong base to generate the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of 1-Propyl-1H-indole-5-carbaldehyde.

wittig_workflow cluster_ylide_prep Step 1: Ylide Formation cluster_reaction Step 2: Olefination Reaction cluster_purification Step 3: Purification Phosphonium Phosphonium Salt (e.g., Benzyltriphenyl- phosphonium chloride) Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi, NaOH) Base->Ylide Alkene Alkene Product Ylide->Alkene Attack on Aldehyde Aldehyde 1-Propyl-1H-indole-5-carbaldehyde Aldehyde->Alkene Byproduct Triphenylphosphine Oxide Alkene->Byproduct co-product Crude Crude Mixture Alkene->Crude Byproduct->Crude PurifiedAlkene Purified Alkene Crude->PurifiedAlkene Chromatography or Recrystallization

Caption: General workflow for the Wittig Reaction.

Experimental Protocol: Synthesis of 1-Propyl-5-((E)-styryl)-1H-indole

This protocol is a representative procedure adapted from established Wittig methodologies.[11][12] The choice of base and solvent can influence the stereoselectivity (E/Z) of the resulting alkene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • 1-Propyl-1H-indole-5-carbaldehyde

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1-Propanol

  • Standard laboratory glassware, vigorous magnetic stirrer

Procedure:

  • Reactant Setup: In a test tube or small flask equipped with a stir bar, add benzyltriphenylphosphonium chloride (1.2 eq) and 1-Propyl-1H-indole-5-carbaldehyde (1.0 eq).

  • Solvent Addition: Add DCM (approx. 5 mL per mmol of aldehyde) to the flask and begin vigorous stirring.

  • Base Addition: While stirring vigorously, add 50% aqueous NaOH solution (approx. 10 eq) dropwise via syringe. Causality Note: The strong base deprotonates the phosphonium salt in the two-phase system to form the reactive ylide, which is then consumed by the aldehyde in the organic phase.

  • Reaction: Continue to stir the biphasic mixture vigorously for 30-60 minutes at room temperature. The reaction progress can be monitored by TLC. A color change is often observed.[12]

  • Workup: Dilute the reaction mixture with DCM and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The primary byproduct is triphenylphosphine oxide, which can often be removed from the less polar alkene product by recrystallization from a suitable solvent like 1-propanol or by silica gel chromatography.[11]

ParameterValue/ConditionRationale
Stoichiometry Aldehyde (1.0 eq), Phosphonium Salt (1.2 eq)A slight excess of the phosphonium salt ensures the complete conversion of the aldehyde.
Base 50% aq. NaOHA strong, inexpensive base sufficient for generating the ylide from the benzylphosphonium salt.
Solvent System Dichloromethane / Water (Biphasic)Allows for simple phase-transfer-like conditions for ylide generation and reaction.
Reaction Time 30 - 60 minutesThe Wittig reaction is typically rapid once the ylide is formed. Monitor by TLC.

Conclusion

1-Propyl-1H-indole-5-carbaldehyde is a highly valuable and strategic building block for the synthesis of diverse indole-based alkaloids. The C5-aldehyde functionality serves as a versatile handle for key transformations. As demonstrated, it can be effectively employed in the Pictet-Spengler reaction to construct the foundational tetrahydro-β-carboline core of many alkaloids. Furthermore, it readily undergoes Wittig olefination, providing a reliable method for carbon-chain extension and the introduction of unsaturation, opening pathways to more complex and varied alkaloid structures. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to utilize this precursor in their synthetic campaigns.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • Zhang, Z., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Nature Communications. Available at: [Link]

  • Liu, X.-Y., & Qin, Y. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research.
  • Donnadio, A., et al. (2022). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Umer, S. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia MDPI. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Indole-5-carboxaldehyde 98.
  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Chauhan, J., et al. (2023). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Chem-Impex. (n.d.). 1-Ethyl-1H-indole-5-carbaldehyde.
  • Chem-Impex. (n.d.). Indole-5-carboxaldehyde.
  • Al-Ostath, A., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect. Available at: [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Shaik, S. P., et al. (2016).
  • California State University, Sacramento. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from California State University, Sacramento, Department of Chemistry website.
  • Sharma, P.K., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • University of North Georgia. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from the University of North Georgia website.
  • Rajasekaran, A., & Abirami, G. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics.
  • Ashenhurst, J. (2018). The Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Method

Preparation of fluorescent dyes using 1-Propyl-1H-indole-5-carbaldehyde

Executive Summary This guide details the synthetic utility of 1-Propyl-1H-indole-5-carbaldehyde (CAS: 102910-45-4) as a pivotal intermediate in the design of functional fluorescent probes. Unlike its C3-formyl analogs, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-Propyl-1H-indole-5-carbaldehyde (CAS: 102910-45-4) as a pivotal intermediate in the design of functional fluorescent probes. Unlike its C3-formyl analogs, the C5-formyl indole motif allows for linear conjugation extension, resulting in distinct solvatochromic properties and high quantum yields.[1] The N-propyl substitution specifically enhances lipophilicity, making these dyes superior candidates for live-cell membrane imaging and mitochondrial targeting compared to their N-H or N-Methyl counterparts.

This document provides two validated protocols:

  • Synthesis of Hemicyanine Dyes: For mitochondrial and organelle-specific imaging.

  • Synthesis of D-π-A Push-Pull Probes: For viscosity and polarity sensing.

Strategic Rationale & Chemistry

The 1-Propyl-1H-indole-5-carbaldehyde scaffold serves as the electron donor (D) in "Push-Pull" systems. The aldehyde moiety acts as the reactive "hook" for Knoevenagel-type condensations.

  • Why the 5-Position? Conjugation through the 5-position of the indole ring preserves the aromaticity of the pyrrole ring more effectively than the 3-position, often leading to higher photostability.

  • Why the N-Propyl Group? It tunes the LogP (partition coefficient). While N-Methyl analogs often aggregate in aqueous media, the N-Propyl chain disrupts π-π stacking and facilitates passive diffusion across the plasma membrane.

Workflow Overview

SynthesisWorkflow cluster_0 Path A: Hemicyanine Synthesis cluster_1 Path B: Knoevenagel Condensation Start 1-Propyl-1H-indole- 5-carbaldehyde ReactantA + Indolium Salt (Active Methyl) Start->ReactantA ReactantB + Malononitrile (Active Methylene) Start->ReactantB ProductA Mitochondrial Probe (Cationic) ReactantA->ProductA Piperidine/EtOH Reflux ProductB Viscosity Sensor (Neutral D-π-A) ReactantB->ProductB Piperidine/EtOH RT

Figure 1: Divergent synthesis pathways for cationic (Path A) and neutral (Path B) fluorescent dyes.[1]

Protocol A: Synthesis of Mitochondria-Targeting Hemicyanine Dyes

Objective: Synthesize a cationic probe capable of accumulation in the mitochondrial matrix via the Nernstian potential. Mechanism: Aldol-type condensation between the aldehyde and an activated methyl group on a quaternary ammonium salt.

Materials
ReagentEquiv.Role
1-Propyl-1H-indole-5-carbaldehyde 1.0Electrophile / Donor
1,2,3,3-Tetramethyl-3H-indolium iodide1.1Nucleophile / Acceptor
Piperidine0.1 (Cat.)Base Catalyst
Ethanol (Anhydrous)SolventReaction Medium
Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-Propyl-1H-indole-5-carbaldehyde and 1.1 mmol of the indolium salt in 15 mL of anhydrous ethanol.

    • Note: The solution should appear slightly turbid initially.

  • Catalysis:

    • Add 3-5 drops of piperidine. The color will shift immediately (often to deep red or purple) indicating the formation of the enamine intermediate.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours .

    • Monitoring: Check via TLC (Mobile phase: DCM/MeOH 10:1). The aldehyde spot (

      
      ) should disappear, and a highly fluorescent spot (
      
      
      
      ) should appear.[1]
  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (rotary evaporator).

    • Precipitation: Dissolve the crude residue in a minimum amount of DCM (2 mL) and add cold diethyl ether (20 mL) dropwise to precipitate the dye.

    • Filter the solid and wash with cold ether (

      
       mL) to remove unreacted aldehyde.
      
  • Validation:

    • The product should be a dark solid with metallic luster.

Protocol B: Synthesis of Viscosity-Sensitive Push-Pull Probes

Objective: Create a neutral "molecular rotor" dye where fluorescence increases in viscous environments (restricting non-radiative decay). Mechanism: Knoevenagel condensation with malononitrile.[2][3][4]

Materials
ReagentEquiv.Role
1-Propyl-1H-indole-5-carbaldehyde 1.0Electrophile
Malononitrile1.2Active Methylene
Piperidine0.1Catalyst
EthanolSolventSolvent
Step-by-Step Methodology
  • Mixing:

    • Dissolve 1.0 mmol of the aldehyde and 1.2 mmol of malononitrile in 10 mL of Ethanol at room temperature.

  • Initiation:

    • Add 2 drops of piperidine.

    • Observation: A precipitate often begins to form within 15–30 minutes as the planar, conjugated product is less soluble than the reactants.[1]

  • Reaction:

    • Stir at Room Temperature for 3 hours. (Heating is rarely required for malononitrile due to its high acidity,

      
      ).[1]
      
  • Isolation:

    • Filter the precipitate directly from the ethanol solution.

    • Recrystallize from hot ethanol/acetonitrile (1:1) to obtain bright yellow/orange needle-like crystals.

Mechanistic Pathway (Knoevenagel)

Knoevenagel Step1 Deprotonation of Malononitrile (Base Catalyst) Step2 Nucleophilic Attack on Indole-5-CHO Carbonyl Step1->Step2 Carbanion Step3 Oxyanion Protonation & Dehydration (-H2O) Step2->Step3 Aldol Adduct Final Formation of Dicyanovinyl Push-Pull Dye Step3->Final Elimination

Figure 2: Mechanism of the Knoevenagel condensation forming the viscosity probe.

Characterization & Data Interpretation

Successful synthesis must be validated using NMR and Optical Spectroscopy.

Table 1: Expected Analytical Signatures
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR Aldehyde ProtonDisappearance of singlet at ~9.8–10.0 ppmConsumption of starting material.
1H NMR Vinyl ProtonsNew doublets at 7.0–8.5 ppm (

Hz)
Formation of trans-alkene bridge (Protocol A).
1H NMR Propyl GroupTriplet (~0.9 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm)Confirms N-Propyl integrity.[1]
UV-Vis

Red-shift (e.g., 350 nm

550–650 nm)
Extension of

-conjugation.
Fluorescence Stokes ShiftLarge shift (>80 nm) for Protocol BIntramolecular Charge Transfer (ICT).

Troubleshooting & Optimization

  • Low Yield in Protocol A:

    • Cause: Incomplete dehydration of the intermediate carbinolamine.

    • Solution: Add a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium forward.[1]

  • Product Oiling Out:

    • Cause: The N-propyl group increases lipophilicity, making the product soluble in ethanol/ether mixtures.

    • Solution: Triturate the oil with cold hexane or pentane to induce crystallization.

  • Oxidation:

    • Indole aldehydes can oxidize to carboxylic acids if stored improperly. Ensure the starting material has a sharp melting point and no broad -OH stretch in IR before starting.

References

  • Kim, S. H., et al. (2014).[1] "Synthesis of Novel Hemicyanine Dyes for Color Compensating Film." Korea Science. (Demonstrates the reactivity of indole-carbaldehydes with indolium salts).

  • Wolf, D. E., et al. (2024).[1] "A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes." Journal of Organic Chemistry. (Details the condensation conditions and purification of indole-based dyes). [1]

  • BenchChem Protocols. "Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde." (Applicable to 5-carbaldehyde analogs; outlines Knoevenagel conditions). [1]

  • Luo, Y., et al. (2023).[1] "A Novel Indole Derivative with Superior Photophysical Performance." Molecules. (Discusses D-π-A push-pull systems using indole donors).

  • PubChem Compound Summary. "1-Propyl-1H-indole-5-carbaldehyde." (Chemical properties and safety data). [1]

Sources

Application

Application Note &amp; Protocols: Knoevenagel Condensation Reactions Involving N-propylindole-5-carboxaldehyde for Drug Discovery Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Indole Scaffolds The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its significance as a "privileged structure."[2] Functionalization of the indole core is a key strategy in drug discovery, and the Knoevenagel condensation offers a powerful and versatile method for C-C bond formation, transforming indole aldehydes into α,β-unsaturated systems.[3] These products serve as valuable intermediates for creating complex molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This guide provides a detailed examination of the Knoevenagel condensation reaction using N-propylindole-5-carboxaldehyde as the starting material. We will explore the underlying mechanism, provide step-by-step protocols for synthesis with various active methylene compounds, and discuss the profound implications of the resulting molecular scaffolds in the field of drug development.

The Knoevenagel Condensation: Mechanistic Insights

The Knoevenagel condensation is a modification of the aldol condensation. It involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[6] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.

The causality behind this choice of catalyst is critical: a mild base is strong enough to deprotonate the highly acidic protons of the active methylene compound but not so strong as to induce the self-condensation of the aldehyde, which is a common side reaction with stronger bases.[6]

The mechanism proceeds via three key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, known as an enolate.

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-propylindole-5-carboxaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then undergoes a base-mediated elimination of a water molecule (dehydration) to form the final, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration AMC Active Methylene Compound (Z-CH2-Z') Enolate Enolate Anion (Z-CH--Z') AMC->Enolate + B: Base Base (B:) Aldehyde N-propylindole- 5-carboxaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Adduct β-Hydroxy Adduct Intermediate->Adduct + H+ Product α,β-Unsaturated Product Adduct->Product - H2O Water H2O Workflow Figure 2: General Experimental Workflow Start Starting Materials: N-propylindole-5-carboxaldehyde + Active Methylene Cmpd. Reaction Reaction Setup: - Choose Solvent - Add Catalyst (if needed) Start->Reaction Monitoring Reaction Monitoring: - TLC Analysis - Stir at RT or Reflux Reaction->Monitoring Workup Work-up & Isolation: - Quenching - Filtration / Extraction Monitoring->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spec - IR Purification->Analysis Final Pure Knoevenagel Product Analysis->Final

Sources

Method

Application Note: A Practical Guide to the Synthesis and Biological Evaluation of Indole-Based Hydrazones

Topic: Synthesis of Biologically Active Hydrazones from 1-Propyl-1H-indole-5-carbaldehyde Introduction: The Indole-Hydrazone Scaffold as a Privileged Motif in Drug Discovery The fusion of an indole ring system with a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Biologically Active Hydrazones from 1-Propyl-1H-indole-5-carbaldehyde

Introduction: The Indole-Hydrazone Scaffold as a Privileged Motif in Drug Discovery

The fusion of an indole ring system with a hydrazone moiety creates a unique chemical scaffold that has garnered significant attention in medicinal chemistry.[1][2] The indole nucleus is a cornerstone in the structure of many natural products and pharmaceuticals, valued for its ability to interact with a wide array of biological targets. The hydrazone group (–NHN=CH–) is a versatile pharmacophore known for its hydrogen bonding capabilities and its role in a diverse range of bioactive compounds.[3][4] Consequently, indole-hydrazone hybrids have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet properties.[2][4][5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel hydrazones derived from 1-Propyl-1H-indole-5-carbaldehyde. The protocols herein are designed to be robust and reproducible, offering a solid foundation for the exploration of this promising class of compounds. We will detail the chemical rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline a standard protocol for assessing the cytotoxic potential of the synthesized molecules against cancer cell lines.

Part I: Synthesis and Characterization

The synthesis of hydrazones is fundamentally a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine derivative.[7] This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of a stable C=N double bond and the elimination of a water molecule.[7][8]

Reaction Scheme:

The general synthetic route involves the reaction of 1-Propyl-1H-indole-5-carbaldehyde with a substituted hydrazide (in this example, isonicotinohydrazide) in an alcoholic solvent, often with a catalytic amount of acetic acid to facilitate the reaction.

  • Aldehyde: 1-Propyl-1H-indole-5-carbaldehyde

  • Hydrazide: Isonicotinohydrazide (Pyridine-4-carbohydrazide)

  • Product: (E)-N'-(1-propyl-1H-indol-5-ylmethylene)isonicotinohydrazide

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified, characterized final product.

G cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_analysis Characterization A 1. Combine Aldehyde & Hydrazide in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Reflux Mixture (e.g., 4-6 hours) B->C D 4. Cool to Room Temp. & Induce Precipitation C->D E 5. Isolate Solid by Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G H 8. Spectroscopic Analysis (NMR, FT-IR, MS) G->H I 9. Purity Check (TLC, Melting Point) H->I

Caption: General workflow for the synthesis and purification of indole-hydrazones.

Detailed Experimental Protocol: Synthesis of (E)-N'-(1-propyl-1H-indol-5-ylmethylene)isonicotinohydrazide

Causality: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. Glacial acetic acid serves as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazide.[8] The reaction is monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde.

Materials & Equipment:

  • 1-Propyl-1H-indole-5-carbaldehyde (1.0 eq)

  • Isonicotinohydrazide (1.0 eq)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalytic amount, ~3-4 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (Silica gel 60 F254)

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 1-Propyl-1H-indole-5-carbaldehyde (e.g., 1.87 g, 10 mmol) and isonicotinohydrazide (e.g., 1.37 g, 10 mmol).

  • Add 40 mL of absolute ethanol and a magnetic stir bar.

  • Add 3-4 drops of glacial acetic acid to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (~78°C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the aldehyde spot.

  • Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate will typically form upon cooling.

  • Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

  • Dry the purified product under vacuum at 50°C for 4 hours. The final product should be a crystalline solid.

  • Determine the yield, melting point, and proceed with spectroscopic characterization.

Characterization Data (Exemplary)

The structural confirmation of the synthesized hydrazone is achieved through a combination of spectroscopic techniques.[9][10] The data presented below are representative of what would be expected for the target compound.

Technique Expected Observations Interpretation
FT-IR (cm⁻¹)~3200 (N-H), ~1650 (C=O, amide), ~1595 (C=N, imine)Confirms the presence of key functional groups: the N-H of the hydrazone, the amide carbonyl, and the newly formed imine bond.[5][11]
¹H NMR (DMSO-d₆, ppm)~12.0 (s, 1H, -NH -), ~8.7 (d, 2H, Py-H), ~8.5 (s, 1H, -CH =N-), ~7.2-8.0 (m, Ar-H), ~4.2 (t, 2H, -CH₂ -CH₂CH₃), ~1.8 (m, 2H, -CH₂-CH₂ -CH₃), ~0.9 (t, 3H, -CH₂CH₂-CH₃ )Provides the complete proton skeleton. The downfield singlet for the NH proton and the singlet for the imine proton are characteristic.[5][10][12]
¹³C NMR (DMSO-d₆, ppm)~162 (C=O), ~140-150 (C=N and Ar-C), ~110-138 (Ar-C), ~48 (-CH₂ -CH₂CH₃), ~23 (-CH₂-CH₂ -CH₃), ~11 (-CH₂CH₂-CH₃ )Confirms the carbon framework, including the distinct signals for the amide carbonyl and imine carbons.[10]
Mass Spec. (ESI-MS)m/z = [M+H]⁺Determines the molecular weight of the compound, confirming its elemental composition.[5]

Part II: Biological Evaluation

Indole-based hydrazones have frequently been reported as potent antiproliferative agents.[1][6][13] One proposed mechanism for certain indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[13]

Proposed Mechanism of Action: Induction of Apoptosis

The diagram below illustrates a simplified pathway by which an indole-hydrazone compound could exert its anticancer effects.

G cluster_drug Drug Action cluster_cellular Cellular Events A Indole-Hydrazone Compound B Inhibition of Tubulin Polymerization A->B Binds to Target C Microtubule Disruption B->C D G2/M Phase Cell Cycle Arrest C->D E Activation of Caspase Cascade D->E Triggers Intrinsic Pathway F Apoptosis (Programmed Cell Death) E->F

Caption: A potential mechanism for indole-hydrazone induced apoptosis.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability after treatment with the test compound.

Materials & Equipment:

  • Synthesized indole-hydrazone compound

  • Human cancer cell line (e.g., COLO 205, a colon cancer line reported to be sensitive to indole-hydrazones[1][13])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized hydrazone in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, same concentration as the highest test dose) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This application note details a reliable and efficient method for the synthesis of biologically active hydrazones from 1-Propyl-1H-indole-5-carbaldehyde. The straightforward acid-catalyzed condensation provides a high-yield pathway to this valuable molecular scaffold. The provided protocols for synthesis, purification, and characterization are robust and can be adapted for the creation of a diverse library of indole-hydrazone derivatives. Furthermore, the outlined method for preliminary biological screening using the MTT assay offers a standardized approach to identify promising lead compounds for further development in fields such as oncology.

References

  • Tavili, N., Mokhtari, S., Salehabadi, H., Esfahanizadeh, M., & Mohebbi, S. (n.d.). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. PMC. [Link]

  • Cihan-Üstündağ, G., Şatana, D., Özhan, G., & Çapan, G. (2016). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 369-380. [Link]

  • Organic Chemistry Portal. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. [Link]

  • Cihan-Üstündağ, G., Şatana, D., Özhan, G., & Çapan, G. (2015). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Khan, M., et al. (2016). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

  • Chimenti, F., et al. (2019). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. PMC. [Link]

  • ECORFAN Journal-Ecuador. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. [Link]

  • Journal of Wildlife and Biodiversity. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives. [Link]

  • Newkome, G. R., & Fishel, D. L. (1971). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry. [Link]

  • ACS Omega. (n.d.). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. [Link]

  • PMC. (n.d.). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. [Link]

  • Mailkumaran P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • AIP Publishing. (2023). A systematic review on hydrazones their chemistry and biological activities. [Link]

  • PMC. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F− Ions. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]

  • PMC. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Propylation of Indole-5-carbaldehyde

Welcome to the technical support center for the N-propylation of indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-propylation of indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction yield and purity. This resource is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ Section for a deeper understanding of the reaction's nuances.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the N-propylation of indole-5-carbaldehyde in a practical question-and-answer format.

Issue 1: Low to No Product Formation

Question: I've set up my reaction with indole-5-carbaldehyde, a propyl halide, and a base, but I'm seeing very little or no formation of the desired N-propylated product. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a frequent challenge, often stemming from incomplete deprotonation of the indole nitrogen or insufficient reactivity of the electrophile. The electron-withdrawing nature of the C5-carbaldehyde group increases the acidity of the N-H proton compared to unsubstituted indole, but careful selection of reagents and conditions is still paramount.[1]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve the issue:

G cluster_start cluster_diagnosis cluster_solutions start Low/No Product Formation deprotonation Incomplete Deprotonation? start->deprotonation reagents Reagent Quality? deprotonation->reagents No base 1. Use a Stronger Base (e.g., NaH) 2. Increase Base Stoichiometry (1.1-1.5 eq) deprotonation->base Yes conditions Suboptimal Conditions? reagents->conditions No solvent 1. Ensure Anhydrous Solvent (DMF, THF) 2. Check Purity of Starting Materials reagents->solvent Yes temp 1. Increase Reaction Temperature 2. Add Catalytic KI (with Propyl Bromide/Chloride) conditions->temp Yes monitor Monitor Progress via TLC/LC-MS base->monitor solvent->monitor temp->monitor

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

  • Evaluate Your Base and Deprotonation Step: The pKa of the indole N-H is approximately 17. The C5-aldehyde group lowers this, making it more acidic. However, for complete and rapid deprotonation to form the nucleophilic indolate anion, a sufficiently strong base is required.[1]

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These may be insufficient, especially at room temperature. While they can work, they often require higher temperatures and longer reaction times.

    • Strong Bases (e.g., NaH, KH, LiHMDS): Sodium hydride (NaH) is a common and effective choice.[2][3] It irreversibly deprotonates the indole, driving the reaction forward. Use 1.1 to 1.2 equivalents to ensure complete consumption of the starting material.

  • Solvent is Critical: The choice of solvent influences the solubility of the indolate salt and the rate of the Sₙ2 reaction.

    • Polar Aprotic Solvents: DMF and THF are the most common and effective solvents for this reaction.[2][3] They effectively solvate the cation of the indolate salt without interfering with the nucleophile.

    • Anhydrous Conditions: Water will quench the strong base and the indolate anion. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Enhance Electrophile Reactivity: The reactivity order for propyl halides is I > Br > Cl.

    • If using 1-bromopropane or 1-chloropropane, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide/chloride to the more reactive alkyl iodide, which can significantly accelerate the reaction.[4]

Optimized Starting Protocol:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous Dimethylformamide (DMF)Excellent solubility for the indolate salt.
Electrophile 1-Iodopropane or 1-BromopropaneHigher reactivity than 1-chloropropane.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation before alkylation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by moisture.
Issue 2: Significant C3-Propylation Side Product Formation

Question: My reaction is working, but I'm getting a significant amount of a side product that I've identified as 3-propyl-indole-5-carbaldehyde. How can I improve the N/C selectivity?

Answer: This is a classic problem in indole chemistry. The indolate anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. While the N-alkylated product is typically the thermodynamically more stable product, the C3-alkylated product is often kinetically favored due to the higher electron density at the C3 position.[5][6]

Strategies to Favor N-Alkylation:

  • Solvent and Counter-ion Choice: The choice of base and solvent can dramatically influence the N/C alkylation ratio.

    • Dissociating Conditions: In highly polar aprotic solvents like DMF or DMSO, the cation (e.g., Na⁺) is well-solvated, leading to a "freer" indolate anion. This "free" anion tends to favor N-alkylation.[2][7]

    • Coordinating Conditions: In less polar solvents like THF, the cation remains more tightly associated with the indolate nitrogen. This ionic association can sterically hinder the N1 position, leading to an increase in C3-alkylation.

  • Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][7] If you are running the reaction at a low temperature and observing C3-alkylation, consider increasing the temperature to 50-80 °C.[7]

Experimental Protocol to Maximize N-Selectivity:

  • Step 1: To a flame-dried, three-neck flask under a nitrogen atmosphere, add indole-5-carbaldehyde (1.0 eq).

  • Step 2: Add anhydrous DMF (approx. 0.1 M concentration).

  • Step 3: Cool the solution to 0 °C in an ice bath.

  • Step 4: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Step 5: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Step 6: Add 1-iodopropane (1.5 eq) dropwise.

  • Step 7: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Step 8: Carefully quench the reaction by pouring it into ice-water and extract with ethyl acetate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which base is truly the best for this reaction: NaH, K₂CO₃, or something else?

A1: The "best" base depends on your specific requirements for safety, cost, and reaction rate.

  • Sodium Hydride (NaH): Offers fast reaction times and high yields by ensuring complete and irreversible deprotonation. It is the gold standard for forcing the reaction to completion.[2][3] However, it is flammable and requires careful handling under anhydrous conditions.

  • Potassium Carbonate (K₂CO₃): A milder, safer, and less expensive option. It often requires higher temperatures (reflux in acetone or DMF) and longer reaction times.[4] The reaction is heterogeneous and may not go to completion. It is a good choice for large-scale synthesis where safety is a primary concern.

  • Cesium Carbonate (Cs₂CO₃): More effective than K₂CO₃ due to its higher solubility in organic solvents. It can often promote the reaction at lower temperatures than K₂CO₃.

Q2: I'm using 1-bromopropane. Should I add a catalyst like KI or TBAI?

A2: Yes, absolutely. Adding a catalytic amount (10-15 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) is highly recommended when using alkyl bromides or chlorides. The iodide anion is a better nucleophile and a better leaving group. This in situ generation of the more reactive alkyl iodide can dramatically reduce reaction times and improve yields, especially for sluggish reactions.[4]

Q3: How does the C5-carbaldehyde group affect the reaction compared to unsubstituted indole?

A3: The electron-withdrawing carbaldehyde group has two main effects:

  • Increased Acidity: It makes the N-H proton more acidic, facilitating deprotonation. This means that milder bases might be effective, although strong bases are still recommended for full conversion.[1]

  • Deactivation of the Ring: It deactivates the indole ring towards electrophilic attack, which can help to reduce C3-alkylation to some extent. The primary site of nucleophilicity remains the deprotonated nitrogen.

Q4: What is the best way to purify the final product, N-propyl-indole-5-carbaldehyde?

A4: The primary method for purification is silica gel column chromatography.[8]

  • Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities and any unreacted propyl halide.

  • Product Elution: The N-propyl-indole-5-carbaldehyde product is more polar and will elute as you increase the concentration of ethyl acetate (typically in the 20-40% range).

  • Monitoring: Use TLC with visualization under a UV lamp (254 nm) to track the separation. The product should be a distinct, UV-active spot.

Q5: Can I use a different propylating agent, like propyl tosylate or propyl mesylate?

A5: Yes, propyl tosylates and mesylates are excellent alternative electrophiles. They have very good leaving groups (tosylate and mesylate) and often give clean reactions. In some cases, they can be more effective than alkyl halides, especially if the halide reaction is sluggish. The reaction conditions (base, solvent) would be very similar to those used for propyl halides.

References

  • Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Copper-Hydride-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 132(45), 15915–15917. Available at: [Link]

  • ChemHelpASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28155-28159. Available at: [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general organic chemistry textbook reference, a specific URL is not applicable).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Available at: [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general organic chemistry textbook reference, a specific URL is not applicable).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Copper-Hydride-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 132(45), 15915–15917. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general organic chemistry textbook reference, a specific URL is not applicable).
  • Trost, B. M., & Dong, G. (2008). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 130(23), 7364–7365. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of N-propylindole-5-carboxaldehyde in Condensation Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered in medicinal chemistry and organic synthesis: the low or sluggish reactivity of N-propylindole-5-carboxaldehyde in condensation reactions, particularly the Knoevenagel condensation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my N-propylindole-5-carboxaldehyde exhibit poor reactivity in Knoevenagel condensation compared to simpler aromatic aldehydes like benzaldehyde?

A1: The reduced reactivity is primarily due to the electronic properties of the indole ring system.

The core issue is the reduced electrophilicity of the aldehyde's carbonyl carbon. The indole nucleus is an electron-rich heteroaromatic system. The nitrogen atom's lone pair of electrons actively participates in the π-system of the ring, donating electron density. This effect extends to the C5 position, partially neutralizing the positive character of the carbonyl carbon and making it a less attractive target for nucleophiles.

  • Electron-Donating Resonance: The nitrogen lone pair delocalizes throughout the ring, including onto the benzene portion where the aldehyde is attached. This resonance effect diminishes the partial positive charge (δ+) on the carbonyl carbon. The N-propyl group, being a weak electron-donating alkyl group, further contributes to this effect, albeit to a lesser extent than the ring nitrogen.

  • Reduced Electrophilicity: Condensation reactions like the Knoevenagel are initiated by the nucleophilic attack of a carbanion (from the active methylene compound) on the aldehyde's carbonyl carbon[1][2]. A less electrophilic carbon results in a higher activation energy for this initial step, leading to a slower reaction rate.

Resonance cluster_0 N-propylindole-5-carboxaldehyde cluster_1 Key Resonance Contributor mol1 mol1 mol2 mol2 mol1->mol2 Resonance caption Fig. 1: Resonance deactivation of the aldehyde.

Caption: Fig. 1: Resonance deactivation of the aldehyde.

Q2: My reaction is stalled with significant starting material remaining. What is the most systematic way to troubleshoot and optimize the reaction conditions?

A2: A systematic, multi-parameter approach is essential. We recommend following a logical workflow, adjusting one class of variables at a time, from catalyst and solvent to temperature and water removal.

Low conversion is the most common failure mode. The following workflow provides a structured approach to identifying and resolving the bottleneck in your reaction.

Caption: Fig. 2: Systematic troubleshooting workflow for low conversion.

1. Catalyst System Evaluation The choice and concentration of the base catalyst are critical. A base that is too weak will not deprotonate the active methylene compound efficiently, while a base that is too strong can promote unwanted side reactions[3].

  • Standard Weak Bases: Piperidine and pyridine are the traditional catalysts for the Knoevenagel-Doebner modification[1][4]. Ammonium salts like ammonium bicarbonate have also been used effectively in greener protocols[5].

  • Stronger, Non-Nucleophilic Bases: If weaker bases fail, consider stronger options like DBU (1,8-Diazabicycloundec-7-ene) or triethylamine (Et₃N), used in catalytic amounts.

  • Lewis Acid / Promoter Assistance: For particularly stubborn aldehydes, activating the carbonyl group can be highly effective. The addition of a catalytic amount of a Lewis acid like Indium(III) chloride (InCl₃) in the presence of a promoter like acetic anhydride can form a more reactive geminal diacetate intermediate, driving the reaction forward[4][6].

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst System Type Typical Conditions Advantages Potential Issues
Piperidine Weak Organic Base 0.1-0.2 eq., EtOH or Toluene, 50°C to Reflux Classic, reliable, often used with a Dean-Stark trap. Can be slow; may require heat.
Ammonium Bicarbonate Weak Inorganic Base 0.4 eq., Solvent-free or minimal solvent, 90-120°C Environmentally benign, avoids pyridine/piperidine[5]. Requires higher temperatures.
DBU Strong, Non-nucleophilic Base 0.1 eq., MeCN or DMF, RT to 50°C Highly efficient, can often proceed at lower temperatures. Can promote side reactions if not used carefully.

| InCl₃ / Ac₂O | Lewis Acid / Promoter | 0.05 eq. InCl₃, 1.5 eq. Ac₂O, RT to 60°C | Excellent for deactivated aldehydes, high yields[6]. | Requires anhydrous conditions; adds complexity. |

2. Solvent Optimization The reaction medium significantly influences reaction rates by affecting reagent solubility and stabilizing intermediates.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These are common choices that effectively dissolve the catalyst and starting materials. Ethanol is a frequent starting point[7].

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can accelerate the reaction by effectively solvating cations, leaving the corresponding anions (the catalyst and the enolate) more 'naked' and reactive[3].

  • Non-Polar Solvents (e.g., Toluene, Heptane): Often used with a Dean-Stark apparatus to facilitate the azeotropic removal of water, which can drive the reaction equilibrium towards the product[3].

3. Temperature and Water Removal The Knoevenagel condensation is an equilibrium process that generates water[1]. According to Le Châtelier's principle, removing water will shift the equilibrium to favor product formation.

  • Heating: Many condensations that are sluggish at room temperature proceed smoothly upon heating to 50-80°C or to the reflux temperature of the solvent[3]. Always monitor for potential degradation of starting materials or products at higher temperatures using TLC.

  • Azeotropic Removal: Using a Dean-Stark trap with a solvent like toluene is a classic and highly effective method for removing water as it is formed.

  • Chemical Dehydration: Adding anhydrous agents like molecular sieves (3Å or 4Å) to the reaction mixture can sequester water, which is particularly useful for reactions that are sensitive to high temperatures[7].

Q3: I am getting a good conversion, but my product is difficult to purify due to multiple side products. How can I improve the reaction's selectivity?

A3: Formation of multiple products typically arises from overly harsh conditions or incorrect stoichiometry. The key is to find milder conditions that favor the desired reaction pathway.

  • Likely Side Reactions:

    • Michael Addition: The product, an α,β-unsaturated system, is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to your product, leading to a common and often difficult-to-separate impurity[3].

    • Self-Condensation: If using a strong base, the active methylene compound can self-condense, or the aldehyde could undergo other base-catalyzed side reactions[3].

    • Indole Degradation: While more common under strongly acidic conditions, highly forcing basic conditions or high heat can lead to the formation of colored, resinous byproducts from indole decomposition[7].

  • Strategies for Minimizing Side Products:

    • Use a Milder Catalyst: Switch from a strong base like DBU to a weaker one like piperidine or an ammonium salt[5][7].

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the active methylene compound. A large excess can increase the rate of Michael addition.

    • Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. It is better to wait longer at a lower temperature than to force the reaction quickly at high heat.

    • Inert Atmosphere: To prevent oxidative degradation, especially if the reaction requires prolonged heating, run the procedure under a nitrogen or argon atmosphere[7].

Q4: Can you provide a robust, optimized starting protocol for the Knoevenagel condensation of N-propylindole-5-carboxaldehyde with malononitrile?

A4: Certainly. The following protocol incorporates best practices for this specific class of substrate, focusing on moderate conditions and effective water removal to maximize yield and purity.

This protocol uses the classic piperidine/toluene system with a Dean-Stark trap, which is a reliable method for driving the condensation of moderately reactive aldehydes.

Caption: Fig. 3: Experimental workflow for an optimized Knoevenagel protocol.

Detailed Experimental Protocol:

  • Materials:

    • N-propylindole-5-carboxaldehyde (1.0 eq.)

    • Malononitrile (1.1 eq.)

    • Piperidine (0.1 eq.)

    • Toluene (Anhydrous grade, sufficient to fill flask and Dean-Stark trap)

    • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate

    • Reagents for work-up: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, Saturated NaCl solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Assembly: To a dry round-bottom flask equipped with a magnetic stir bar, add N-propylindole-5-carboxaldehyde and toluene. Stir until fully dissolved.

    • Reagent Addition: Add malononitrile followed by the catalytic amount of piperidine.

    • Setup: Attach the Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

    • Heating: Heat the mixture to a steady reflux (oil bath temperature ~120°C). Water will begin to collect in the arm of the Dean-Stark trap.

    • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete when the aldehyde starting material is no longer visible and water collection in the trap has ceased (usually 4-8 hours).

    • Cooling & Concentration: Once complete, remove the heat source and allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

    • Aqueous Work-up: Dissolve the crude residue in a suitable organic solvent like DCM or EtOAc. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), water, and finally brine.

    • Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude solid by either recrystallization (e.g., from an Ethanol/water or Isopropanol mixture) or silica gel column chromatography to obtain the final product.

References

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Pandey, R., et al. (2019). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. [Link]

  • Ogiwara, Y., et al. (2015). Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry. [Link]

  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic-Chemistry.org. [Link]

  • Shaik, M., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Wikipedia. Knoevenagel condensation. Wikimedia Foundation. [Link]

  • MDPI. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Multidisciplinary Digital Publishing Institute. [Link]

  • Das, B., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Removing unreacted propyl bromide from indole aldehyde synthesis

Topic: Troubleshooting the Removal of Unreacted Propyl Bromide from Indole Aldehyde Synthesis Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Removal of Unreacted Propyl Bromide from Indole Aldehyde Synthesis

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Welcome to the technical support guide for a common yet critical challenge in heterocyclic chemistry: the synthesis of N-alkylated indole aldehydes. This process, typically a two-step sequence involving N-alkylation followed by a Vilsmeier-Haack formylation, is fundamental in the synthesis of precursors for pharmaceuticals and biologically active molecules.[1][2] However, a frequent bottleneck that compromises purity, yield, and safety is the persistence of unreacted alkylating agents, specifically propyl bromide, in the final product.

This guide is structured not as a rigid protocol, but as a dynamic troubleshooting resource. My objective is to provide you with the causal logic behind each purification step, empowering you to make informed decisions tailored to your specific experimental outcome. We will explore the "why" behind the "how," ensuring that each recommendation is a self-validating step toward achieving a pure product, free from hazardous contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual propyl bromide from my final product?

A: Complete removal of propyl bromide is essential for three primary reasons:

  • Biological Activity: Propyl bromide is a reactive alkylating agent and can be toxic. Its presence can confound biological assay results and is unacceptable in any compound intended for pharmaceutical development.

  • Downstream Chemistry: As a reactive electrophile, residual propyl bromide can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.[3]

  • Regulatory Compliance & Safety: n-Propyl bromide is a regulated chemical with known health risks.[4] Proper handling and ensuring its absence in the final product is a matter of laboratory safety and compliance.

Q2: I've detected propyl bromide in my final N-propyl-indole-3-carbaldehyde. What is the likely cause?

A: This issue almost always originates from the initial N-alkylation step. To drive the reaction to completion, an excess of propyl bromide is often used.[5] If this excess is not completely removed from the intermediate N-propylindole before the formylation step, it will be carried through the synthesis and contaminate the final solid product, where it is significantly more difficult to remove.

Q3: At which stage of the synthesis is it best to remove unreacted propyl bromide?

A: The most effective and efficient point of removal is immediately after the N-alkylation of indole and before the Vilsmeier-Haack formylation. At this stage, you are separating a volatile liquid (propyl bromide) from a much less volatile liquid or low-melting solid (N-propylindole). Post-formylation, you are faced with the much more challenging task of separating a volatile liquid from a high-melting-point solid product.

Experimental Workflow & Purification Strategy

The following diagram outlines the synthetic pathway and identifies the optimal points for purification.

G cluster_0 Step 1: N-Alkylation cluster_1 Purification Point 1 (Optimal) cluster_2 Step 2: Vilsmeier-Haack Formylation cluster_3 Purification Point 2 (Challenging) Indole Indole Alkylation Reaction Indole->Alkylation PropylBromide Propyl Bromide (Excess) PropylBromide->Alkylation Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Alkylation CrudeNPI Crude N-Propylindole (Contains Propyl Bromide) Alkylation->CrudeNPI Purify1 Remove Propyl Bromide? CrudeNPI->Purify1 PureNPI Pure N-Propylindole Purify1->PureNPI Yes Formylation Reaction Purify1->Formylation No (Not Recommended) PureNPI->Formylation Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Formylation Workup Aqueous Workup & Neutralization Formylation->Workup CrudeProduct Crude Aldehyde (Contaminated) Workup->CrudeProduct Purify2 Remove Propyl Bromide? CrudeProduct->Purify2 FinalProduct Pure N-Propyl-indole- 3-carbaldehyde Purify2->FinalProduct

Caption: Synthetic workflow for N-propyl-indole-3-carbaldehyde.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific issues you may encounter.

Scenario 1: Propyl bromide is detected in the crude N-propylindole (after Step 1).

  • Question: My initial N-alkylation reaction is complete, but TLC and ¹H NMR analysis show the presence of a significant amount of unreacted propyl bromide. What is the most robust method for purification before proceeding to the formylation step?

  • Answer & Rationale: The vast difference in boiling points between propyl bromide and N-propylindole is the key to an effective separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Physical State (STP)
n-Propyl Bromide 122.9971Colorless Liquid[6]
N-Propylindole 159.23~268 (est.)Liquid / Low-Melting Solid
  • Primary Recommendation: Vacuum Distillation.

    • Causality: At atmospheric pressure, N-propylindole may have a high boiling point that could lead to decomposition. By reducing the pressure, you can significantly lower its boiling point, allowing for a clean separation from the much more volatile propyl bromide. The propyl bromide will distill first, leaving the purified N-propylindole behind.

    • See Detailed Protocols: Protocol 1 for a step-by-step guide.

  • Alternative Recommendation: Column Chromatography.

    • Causality: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7] Propyl bromide is significantly less polar than N-propylindole. Therefore, when eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), the propyl bromide will elute very quickly, well ahead of the desired product.

    • When to Use: This is a good option if distillation equipment is unavailable or if other, more polar impurities are also present.

Scenario 2: Propyl bromide is detected in the final N-propyl-indole-3-carbaldehyde product (after Step 2).

  • Question: I have completed the Vilsmeier-Haack reaction and isolated my solid product, but it has the characteristic odor of propyl bromide and NMR confirms its presence. How can I purify my final compound?

  • Answer & Rationale: Removing a volatile liquid from a solid matrix is more challenging but can be achieved by leveraging differences in solubility and crystal lattice incorporation. The product, 1-propyl-1H-indole-3-carbaldehyde, is a stable, crystalline solid.[8]

CompoundMolecular Weight ( g/mol )Melting Point (°C)Physical State (STP)
n-Propyl Bromide 122.99-110Colorless Liquid[6]
1-Propyl-1H-indole-3-carbaldehyde 187.2455-58 (Typical)Crystalline Solid[8]
  • Primary Recommendation: Recrystallization.

    • Causality: This is the gold standard for purifying crystalline solids.[1] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities (like propyl bromide) remain soluble in the cold solvent or are present in such small quantities that they do not co-precipitate. During the slow cooling process, the product forms a pure crystal lattice, excluding the propyl bromide impurity into the mother liquor.

    • See Detailed Protocols: Protocol 2 for a step-by-step guide.

  • Secondary Recommendation: Trituration/Slurrying.

    • Causality: This is a faster, less rigorous purification method. By stirring or grinding the solid crude product in a solvent in which it is poorly soluble (e.g., cold hexanes), you can effectively wash the more soluble propyl bromide impurity from the surface of the solid particles.

    • When to Use: This is useful for removing surface-level impurities when the product is already reasonably pure. It is less effective at removing impurities trapped within the crystal lattice.

Troubleshooting Decision Tree

Use this diagram to select the appropriate purification strategy based on your experimental stage.

G start Propyl Bromide Contamination Detected stage_check At Which Stage? start->stage_check after_alkylation After N-Alkylation (Crude N-Propylindole) stage_check->after_alkylation Pre-Formylation after_formylation After Formylation (Crude Aldehyde Product) stage_check->after_formylation Post-Formylation is_distillable Distillation Apparatus Available? after_alkylation->is_distillable vac_distill Perform Vacuum Distillation (Protocol 1) is_distillable->vac_distill Yes (Recommended) column1 Perform Column Chromatography is_distillable->column1 No is_crystalline Is Product a Crystalline Solid? after_formylation->is_crystalline recrystallize Perform Recrystallization (Protocol 2) is_crystalline->recrystallize Yes (Recommended) column2 Perform Column Chromatography (High Purity Needed) is_crystalline->column2 No (Product is Oil) triturate Triturate with Non-polar Solvent (e.g., Hexanes) recrystallize->triturate If still impure... triturate->column2 If still impure...

Caption: Decision tree for selecting a purification method.

Detailed Protocols

Protocol 1: Purification of Crude N-Propylindole by Vacuum Distillation

  • Setup: Assemble a standard short-path distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude N-propylindole mixture into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Fraction 1 (Propyl Bromide): Begin stirring and slowly apply vacuum. A gentle warming with a water bath (not exceeding 40-50°C) may be necessary. The propyl bromide (BP ~71°C at atm) will distill at a much lower temperature under vacuum. Collect this first fraction in a receiving flask cooled in an ice bath.

  • Fraction 2 (Product): Once the propyl bromide has been removed, the vacuum can be increased (pressure lowered) and the temperature of the heating mantle can be raised gradually. Collect the N-propylindole as a second, higher-boiling fraction.

  • Completion: Stop the distillation when the desired product has been collected, leaving any high-boiling residue behind. Vent the system carefully before disassembling.

Protocol 2: Purification of N-Propyl-indole-3-carbaldehyde by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the aldehyde product has high solubility when hot and low solubility when cold. Ethanol or an isopropanol/water mixture is often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of Indoles - Application Notes and Protocols.
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Bhavika Chemicals Corpor
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
  • Organic Syntheses. (2024).
  • Nova Intern
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ChemicalBook. (n.d.). 1-PROPYL-1H-INDOLE-3-CARBALDEHYDE | 119491-08-6.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2018). Help. How do I separate a mixture made of alkene/alkyne and a alkyl/aril halide?.
  • Lanxess. (2017). n-Propyl Bromide Product Safety Assessment.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Benchchem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
  • PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.
  • YouTube. (2019).
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.
  • SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Benchchem. (2025).
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Reddit. (2021).
  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • Wikipedia. (n.d.). 1-Bromopropane.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Google Patents. (n.d.).
  • FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
  • University Website. (n.d.). Alkyl Halides.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). v100p0304.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Organic Syntheses. (n.d.). indole-3-carbonitrile.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Optimization

Technical Support Center: Indole Aldehyde Stabilization &amp; Recovery

Topic: Handling Polymerization Side Reactions of Indole Aldehydes Status: Operational | Ticket Priority: High (Synthesis/Purification) Introduction: The "Red Tar" Phenomenon Welcome to the Indole Chemistry Support Hub. I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Polymerization Side Reactions of Indole Aldehydes

Status: Operational | Ticket Priority: High (Synthesis/Purification)

Introduction: The "Red Tar" Phenomenon

Welcome to the Indole Chemistry Support Hub. If you are here, you are likely facing the "Red Tar" scenario: a reaction that should be a pale yellow solid has turned into a dark red, insoluble gum.

The Scientific Reality: Indole-3-carboxaldehyde is significantly more stable than unsubstituted indole due to the electron-withdrawing nature of the formyl group.[1] However, it is not immune to oligomerization.[1] The "polymerization" you observe is typically acid-catalyzed condensation involving unreacted indole and the aldehyde product, forming bis(indolyl)methanes (DIMs) and oxidized rosindole dyes .

This guide provides the mechanistic insight to prevent this and the protocols to rescue your product if it happens.

Diagnostic Hub: Troubleshooting Matrix

Identify your issue below to find the immediate solution.

SymptomProbable CauseImmediate Action
Reaction turns dark red/purple upon acid quenching. DIM Formation: Residual starting material (indole) is reacting with the product (aldehyde) under acidic conditions.[1]Stop acid addition.[1] Neutralize immediately with sat. NaHCO₃. Switch to Protocol B (Bisulfite Rescue) .
Insoluble precipitate forms between aqueous/organic layers. Oligomer Crash: High molecular weight trimers or Vilsmeier salts are crashing out.[1]Do not discard! Filter the solid.[1][2][3] If it dissolves in hot bisulfite solution, it is product.[1] If not, it is likely oligomer waste.[1]
Low Yield after Vilsmeier-Haack. Incomplete Hydrolysis: The intermediate iminium salt was not fully hydrolyzed to the aldehyde.Extend the aqueous quenching time at mild heat (40°C) before extraction.
Broad NMR peaks in the aromatic region. Paramagnetic Impurities/Oligomers: Radical cation species or polymeric chains are present.[1]Perform Protocol B (Bisulfite Purification) to isolate the monomeric aldehyde.
Mechanistic Deep Dive: Why Did My Reaction Polymerize?

To prevent the side reaction, you must understand the "Path of Least Resistance."

The Critical Error: The most common cause of failure is incomplete conversion followed by an acidic workup .

  • The Setup: You have a mixture of Product (Indole-CHO) and Starting Material (Indole).[1]

  • The Trigger: You add acid (or quench a Vilsmeier reaction).[1]

  • The Event: The Indole-CHO is protonated.[1] The electron-rich Indole (nucleophile) attacks the protonated aldehyde (electrophile).[1]

  • The Result: A Bis(indolyl)methane is formed, which oxidizes to a red cyanine-type dye (Rosindole).[1]

Pathway Visualization

The following diagram illustrates the divergence between the desired isolation and the oligomerization trap.

IndoleReaction cluster_0 The Danger Zone (Co-existence of SM and Product) Start Indole Starting Material Intermediate Iminium Salt (Intermediate) Start->Intermediate Electrophilic Attack Acid Acidic Condition (Protonation) Start->Acid Nucleophilic Attack Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product Indole-3-Carboxaldehyde Hydrolysis->Product Successful Path Product->Acid Excess Acid + Unreacted Indole Dimer Bis(indolyl)methane (Colorless Leuco Form) Acid->Dimer Oxidation Oxidation (Air/Light) Dimer->Oxidation Tar Rosindole Dye (Red/Brown Tar) Oxidation->Tar Irreversible Loss

Caption: Figure 1. The "Danger Zone" occurs when unreacted indole meets the aldehyde product in an acidic environment, leading to irreversible dye formation.

Experimental Protocols
Protocol A: Optimized Vilsmeier-Haack Formylation

Objective: Maximize conversion to prevent starting material from triggering polymerization during workup.[1]

Reagents:

  • Indole (1.0 equiv)[1]

  • POCl₃ (1.1 - 1.2 equiv)

  • DMF (anhydrous, 5-10 volumes)

Step-by-Step:

  • Reagent Formation: Cool DMF to 0°C. Add POCl₃ dropwise. Critical: Keep T < 10°C to avoid thermal decomposition of the reagent. Stir for 30 min.

  • Addition: Add Indole (dissolved in minimal DMF) dropwise to the Vilsmeier reagent.

  • Heating: Warm to 35°C. Monitor by TLC/HPLC.

    • Checkpoint: Do NOT proceed to workup until Indole is <1%.[1] If Indole remains, add 0.1 equiv more Vilsmeier reagent.[1]

  • Quenching (The Safety Stop):

    • Pour the reaction mixture onto crushed ice (approx. 5x volume).

    • Neutralization: Slowly add 5M NaOH or Sat. NaOAc until pH reaches 7-8.[1] Do not allow the mixture to remain acidic (pH < 4) for extended periods.

    • Hydrolysis: Heat the neutralized aqueous suspension to boiling (or 90°C) for 1-2 minutes. This ensures the iminium salt is fully cleaved to the aldehyde.

  • Isolation: Cool to precipitate the product. Filter and wash with water.[1][3]

Protocol B: The Bisulfite Rescue (Purification)

Objective: Isolate pure aldehyde from a "tarry" mixture or remove oligomers. Mechanism: Aldehydes form water-soluble bisulfite adducts; dimers and polymers do not.

Reagents:

  • Crude Indole Aldehyde mixture[1]

  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution[4]

  • Toluene or Ethyl Acetate

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate[1]

Workflow Diagram:

Bisulfite Crude Crude Mixture (Aldehyde + Tar) Bisulfite Add Sat. NaHSO3 Stir vigorously Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Tar/Polymers) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Keep Basify Basify (pH > 10) or Heat AqLayer->Basify Extract Extract with EtOAc Basify->Extract Final Pure Indole Aldehyde Extract->Final

Caption: Figure 2.[1] Bisulfite purification exploits the solubility of the aldehyde-sulfonate adduct to separate it from non-polar oligomers.

Step-by-Step:

  • Dissolution: Dissolve crude "tarry" material in a minimal amount of Toluene or Ethyl Acetate.[1]

  • Adduct Formation: Add 2-3 equivalents of saturated NaHSO₃ solution.

  • Agitation: Stir vigorously for 1-4 hours. A precipitate may form (this is the adduct).[1][4]

  • Separation:

    • If solid forms: Filter it.[1][2][3][5][6] Wash with non-polar solvent (removes tar).[1]

    • If liquid: Separate layers.[1][2][4] Keep the Aqueous layer (contains product).[1] Discard organic layer (contains tar).[1]

  • Regeneration:

    • Combine the solid adduct or aqueous phase with fresh solvent (EtOAc).[1]

    • Add 10% NaOH or Na₂CO₃ until pH > 10.[1] Note: Indole N-H is weakly acidic (pKa ~16), so mild base is safe, but avoid boiling in strong caustic.

    • The adduct breaks down; the aldehyde migrates to the organic layer.

  • Recovery: Dry organic layer (MgSO₄) and evaporate.

FAQ: Frequently Asked Questions

Q: Can I use column chromatography to remove the red color? A: You can, but it is often inefficient. The "red tar" tends to streak on silica, contaminating fractions. The Bisulfite Protocol (Protocol B) is chemically superior because it is orthogonal—it selects specifically for the aldehyde functionality.

Q: My Vilsmeier reagent turned pink before I added the indole. Is it bad? A: Yes. A pink/red Vilsmeier reagent indicates thermal decomposition or moisture contamination.[1] Discard it. The reagent should be colorless or pale yellow.[1] Ensure your DMF is anhydrous.[1][3]

Q: Why does the literature suggest adding Sodium Nitrite (NaNO₂)? A: Some older protocols use nitrite to destroy excess Vilsmeier reagent, but this is risky as it can nitrosate the indole nitrogen. We recommend Sodium Acetate (NaOAc) for buffering instead.[1]

References
  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997).[1][7] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1.[1][7]

    • Source:[1]

  • Indole-3-Carboxaldehyde Synthesis (Organic Syntheses)

    • James, P. N., & Snyder, H. R. (1959).[1] Indole-3-aldehyde.[1][3][7][8][9][10][11][12][13] Organic Syntheses, 39, 30.[1]

    • Source: [Organic Syntheses, Coll.[1][12] Vol. 4, p.539]([Link])

  • Bisulfite Purification of Aldehydes

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[14] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][14] The Journal of Organic Chemistry, 64(15), 5722-5724.[1]

    • Source:[1]

  • Acid-Catalyzed Oligomerization of Indoles

    • Remers, W. A. (1972).[1] Indoles, Part One. Wiley-Interscience. (Classic text detailing the dimerization mechanism at C2/C3).[1][15]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Propyl-1H-indole-5-carbaldehyde

Case ID: IND-PUR-05 Compound: 1-Propyl-1H-indole-5-carbaldehyde (CAS: 154636-37-2) Classification: N-alkylated Indole Derivative / Pharmaceutical Intermediate Support Tier: Level 3 (Senior Application Scientist)[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-05 Compound: 1-Propyl-1H-indole-5-carbaldehyde (CAS: 154636-37-2) Classification: N-alkylated Indole Derivative / Pharmaceutical Intermediate Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Solvent Selection Logic

The Challenge: 1-Propyl-1H-indole-5-carbaldehyde presents a specific purification challenge due to the competing physicochemical properties of its functional groups.[1][2] The indole core and propyl chain confer significant lipophilicity (greasiness), while the aldehyde moiety introduces polarity and reactivity.[1][2]

The Risk: The most common failure mode for this specific subclass of indoles is "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1][2] This occurs because the melting point of N-propyl derivatives is often suppressed relative to the parent indole-5-carbaldehyde (MP ~100°C), bringing the melting point closer to the solvent's boiling point.[1][2]

Solvent System Matrix

Based on the dielectric constants and the lipophilic shift caused by the N-propyl group, the following solvent systems are validated for this compound class.

Solvent SystemTypeSuitabilityMechanism of Action
Ethyl Acetate / Heptane BinaryHigh Recommended. The compound dissolves readily in warm EtOAc.[1][2] Heptane (anti-solvent) induces precipitation slowly, minimizing oiling.[1][2]
Ethanol (95%) / Water BinaryMedium Risk of Oiling.[1][2] Water is a strong anti-solvent.[1][2] If added too quickly to a hot solution, the hydrophobic propyl group forces the compound out as an oil.[1][2]
Isopropyl Alcohol (IPA) SingleMedium-High Good balance of polarity.[1][2] Often works well upon cooling to -20°C without adding an anti-solvent.[2]
Cyclohexane SingleSpecialist Useful for highly impure, greasy crude material.[1][2] The compound may be sparingly soluble even when hot, allowing impurities to remain in solution or undissolved.[1][2]

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (EtOAc / Heptane) Objective: Removal of oligomers and oxidation byproducts (pink/red impurities).[1][2]

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently (50-60°C). Use the minimum amount necessary to dissolve the solid.[1][2]

    • Expert Tip: If the solution is dark red/brown, add activated charcoal (1-2% w/w), stir for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution warm (not boiling), add Heptane dropwise.[1][2]

  • The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution back to transparency.[1][2]

  • Controlled Cooling:

    • Stage 1: Allow to cool to room temperature (20-25°C) undisturbed.

    • Stage 2: If crystals form, move to 4°C (fridge).[1][2]

    • Stage 3: If yield is low, move to -20°C (freezer).

  • Filtration: Filter the crystals and wash with cold Heptane.

Troubleshooting Guide (FAQ)

Q1: The solution turned cloudy, but instead of crystals, distinct oily droplets formed on the bottom. What happened?

Diagnosis: This is "Oiling Out." The solution became supersaturated at a temperature above the compound's melting point.[1][2] Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (EtOAc) to change the composition.[2]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.[1][2]

  • Cool much slower (wrap the flask in a towel/foil).

Q2: My product has a persistent pink or reddish hue. Is it pure?

Diagnosis: Indole aldehydes are prone to air-oxidation, forming quinoidal species which are highly colored even at ppm levels.[1][2] Resolution:

  • Minor Pink: Likely >98% pure.[2][3] Acceptable for most downstream chemistry (e.g., Knoevenagel condensations).[1][2]

  • Deep Red: Requires repurification.[2] Perform the recrystallization under an inert atmosphere (

    
    ) and use Activated Charcoal  during the hot dissolution step.
    
Q3: Can I use Acetone?

Warning: Avoid Acetone. The aldehyde group on the indole is reactive.[1][2] In the presence of trace base or acid impurities, acetone can undergo an Aldol-type condensation with the indole-5-carbaldehyde, creating new impurities.[2] Stick to non-ketone solvents (Esters, Alcohols, Alkanes).[1][2]

Visual Workflow: Recovering Oiled-Out Product

The following logic flow describes the decision-making process when the crystallization fails (oils out).

Recrystallization_Rescue Start Start: Crude Mixture Dissolved Cooling Cooling Phase Start->Cooling CheckState Check Physical State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Precipitate is Solid Oil Oiling Out Occurred CheckState->Oil Precipitate is Liquid Filter Filter & Wash Crystals->Filter Reheat Reheat to Dissolve Oil Oil->Reheat AdjustSolvent Add Good Solvent (EtOAc) (Lower Saturation) Reheat->AdjustSolvent Seed Add Seed Crystal / Scratch Glass AdjustSolvent->Seed Seed->Cooling Retry Slow Cool

Figure 1: Decision tree for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

References & Data Verification

  • PubChem Compound Summary: 1-Propyl-1H-indole-5-carbaldehyde.[1][2][4] National Center for Biotechnology Information.[1][2] (Accessed 2024).[1][2] [Link] (Source for structural confirmation and lipophilicity data).[1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [Link] (Authoritative text on general purification of N-alkyl indoles and aromatic aldehydes).[1][2]

  • Stanton, T., et al. (2020).[2] Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[1][2] [Link] (Provides context on the solubility and handling of N-alkylated indole intermediates).

Sources

Optimization

Stability of 1-Propyl-1H-indole-5-carbaldehyde in acidic vs basic media

Welcome to the technical support guide for 1-Propyl-1H-indole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Propyl-1H-indole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in acidic and basic media. Here, we address common experimental challenges, offer troubleshooting strategies, and provide detailed protocols to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 1-Propyl-1H-indole-5-carbaldehyde

1-Propyl-1H-indole-5-carbaldehyde is a bifunctional molecule containing an N-propylated indole ring and a carbaldehyde group at the 5-position. The stability of this compound is dictated by the chemical reactivity of these two functionalities, which can be sensitive to pH, temperature, light, and oxidative stress. A thorough understanding of its potential degradation pathways is critical for developing robust analytical methods, designing stable formulations, and ensuring the reliability of experimental results.

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly under acidic conditions. This can lead to polymerization or the formation of undesired dimeric and oligomeric impurities.[1] Conversely, the aldehyde group, lacking α-hydrogens, is prone to base-induced reactions such as the Cannizzaro reaction, which involves disproportionation into a primary alcohol and a carboxylic acid.[2][3][4]

This guide will provide you with the necessary tools to anticipate and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My 1-Propyl-1H-indole-5-carbaldehyde solution is turning a brown/purple color after adding an acidic reagent. What is happening?

A1: The color change you are observing is likely due to the acid-catalyzed degradation of the indole ring. In the presence of strong acids, the electron-rich indole nucleus can undergo electrophilic attack, leading to the formation of colored polymeric or resinous materials.[1] It is crucial to control the pH and minimize exposure to strong acidic conditions. Consider using a less concentrated acid or a buffered solution to maintain a mildly acidic pH if your experimental conditions permit.

Q2: I'm observing two new, unexpected peaks in my HPLC analysis after treating my compound with a strong base. What are these compounds?

A2: Given that 1-Propyl-1H-indole-5-carbaldehyde lacks α-hydrogens to the aldehyde group, the most probable cause for the appearance of two new peaks under strong basic conditions is the Cannizzaro reaction.[2][3][4][5] This reaction involves the disproportionation of two aldehyde molecules into a primary alcohol (1-Propyl-1H-indol-5-yl)methanol) and a carboxylic acid (1-Propyl-1H-indole-5-carboxylic acid). These two products would elute at different retention times in a reverse-phase HPLC system.

Q3: What are the optimal storage conditions for a stock solution of 1-Propyl-1H-indole-5-carbaldehyde?

A3: To ensure long-term stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For maximal stability, prepare stock solutions in a non-aqueous, inert solvent such as anhydrous DMSO or ethanol, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. The use of amber vials or wrapping containers in aluminum foil is highly recommended to prevent photodegradation.

Q4: Can I use a protic solvent like methanol or ethanol for my experiments involving this compound?

A4: While methanol and ethanol are common solvents, be aware that under acidic conditions, aldehydes can react with alcohols to form hemiacetals and acetals. This is a reversible reaction, but it could lead to the appearance of unexpected peaks in your analysis and a decrease in the concentration of the parent compound. If your experiment requires acidic conditions, it is advisable to use an aprotic solvent if possible.

Q5: My analytical results show a gradual loss of the main compound peak over time, even in a neutral buffer. What could be the cause?

A5: A gradual loss of the parent compound in a neutral buffer could be due to oxidation. The indole ring is susceptible to auto-oxidation, especially when exposed to air and light over extended periods.[6] Ensure your buffers are de-gassed and consider blanketing your solution with an inert gas like nitrogen or argon if the experiment is long-term. Additionally, ensure the compound is fully dissolved, as precipitation over time can also lead to an apparent decrease in concentration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid disappearance of the parent compound peak in acidic media (pH < 4) Acid-catalyzed polymerization/degradation of the indole ring. 1. Increase pH: Use a less concentrated acid or a buffered solution to maintain a pH closer to neutral. 2. Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of degradation. 3. Reduce Exposure Time: Minimize the time the compound is in the acidic medium. 4. Use Aprotic Solvents: If possible, switch to an aprotic solvent to avoid potential side reactions with the aldehyde.
Appearance of two new peaks in strongly basic media (pH > 10) Cannizzaro reaction of the aldehyde group. 1. Decrease pH: Use a weaker base or a buffer system to maintain a pH below 10. 2. Lower Temperature: Reduce the reaction temperature to slow down the rate of the Cannizzaro reaction. 3. Protect the Aldehyde: If compatible with your synthesis, consider protecting the aldehyde group as an acetal, which is stable to base, and deprotect it in a later step under acidic conditions.
Formation of a precipitate in aqueous buffers Poor solubility of the compound. 1. Use a Co-solvent: Add a small percentage of an organic solvent like DMSO or ethanol to your buffer to increase solubility. 2. Check Concentration: Ensure you are working below the solubility limit of the compound in your chosen solvent system. 3. Sonication: Briefly sonicate the solution to aid in dissolution.
Inconsistent analytical results between runs Degradation in the autosampler or on the HPLC column. 1. Control Autosampler Temperature: Use a refrigerated autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection. 2. Check Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. Avoid highly acidic mobile phases if possible. 3. Use a Guard Column: A guard column can help protect your analytical column from strongly adsorbing degradants.

Experimental Protocols

To systematically evaluate the stability of 1-Propyl-1H-indole-5-carbaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish its degradation pathways. The following protocols are based on the ICH Q1A(R2) guidelines.[7][8]

Protocol 1: Acidic and Basic Forced Degradation Study

Objective: To assess the stability of the compound in acidic and basic aqueous solutions.

Materials:

  • 1-Propyl-1H-indole-5-carbaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M NaOH (for neutralization)

  • 0.1 M HCl (for neutralization)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 1-Propyl-1H-indole-5-carbaldehyde in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acidic Stress: a. Pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 0.1 M HCl. c. Dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration of HCl will be 0.01 M. d. Prepare a control sample by adding 1 mL of water instead of 0.1 M HCl.

  • Basic Stress: a. Pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 0.1 M NaOH. c. Dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration of NaOH will be 0.01 M. d. Prepare a control sample by adding 1 mL of water instead of 0.1 M NaOH.

  • Incubation: Store all solutions at a controlled temperature (e.g., 60°C) and protect from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the formation of degradation products and the decrease in the parent compound peak area.

Protocol 2: Oxidative Forced Degradation Study

Objective: To evaluate the susceptibility of the compound to oxidation.

Materials:

  • 1 mg/mL stock solution of 1-Propyl-1H-indole-5-carbaldehyde in acetonitrile

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system

Procedure:

  • Oxidative Stress: a. Pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 1 mL of 3% H₂O₂. c. Dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Analyze the sample at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Inject the samples directly into the HPLC system and monitor for degradation.

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for 1-Propyl-1H-indole-5-carbaldehyde under acidic and basic conditions.

Acidic_Degradation 1-Propyl-1H-indole-5-carbaldehyde 1-Propyl-1H-indole-5-carbaldehyde Protonated Indole Protonated Indole 1-Propyl-1H-indole-5-carbaldehyde->Protonated Indole H+ Dimerization/Polymerization Dimerization/Polymerization Protonated Indole->Dimerization/Polymerization Electrophilic Attack Colored Impurities Colored Impurities Dimerization/Polymerization->Colored Impurities

Caption: Acid-catalyzed degradation pathway of 1-Propyl-1H-indole-5-carbaldehyde.

Basic_Degradation cluster_cannizzaro Cannizzaro Reaction Aldehyde_1 1-Propyl-1H-indole-5-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde_1->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde_2 1-Propyl-1H-indole-5-carbaldehyde Alcohol (1-Propyl-1H-indol-5-yl)methanol Aldehyde_2->Alcohol Reduction Hydroxide OH- Hydride_Transfer Hydride Transfer Tetrahedral_Intermediate->Hydride_Transfer Carboxylic_Acid 1-Propyl-1H-indole-5-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Oxidation Hydride_Transfer->Aldehyde_2

Caption: Base-induced degradation via the Cannizzaro reaction.

Summary of Stability Data

The following table provides a template for summarizing the quantitative data obtained from forced degradation studies. The values presented are for illustrative purposes.

Stress Condition Reagent/Condition Duration (hours) Temperature (°C) % Degradation (Illustrative) Number of Major Degradants
Acidic Hydrolysis 0.01 M HCl246025%>3 (Polymeric)
Basic Hydrolysis 0.01 M NaOH246040%2
Oxidative Degradation 3% H₂O₂242515%1
Thermal Degradation Heat488010%1
Photolytic Degradation UV Light (254 nm)722530%2

Conclusion

The stability of 1-Propyl-1H-indole-5-carbaldehyde is a critical consideration for its successful application in research and development. By understanding its susceptibility to degradation in both acidic and basic media, researchers can implement appropriate handling, storage, and experimental procedures to ensure the integrity and reliability of their work. The troubleshooting guide and experimental protocols provided herein serve as a comprehensive resource for navigating the stability challenges associated with this compound.

References

  • ResearchGate. (2025). The investigation of acid effect on chemical polymerization of indole. [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. [Link]

  • CH functionalization of indoles and oxindoles through cdc reactions. (n.d.). [Link]

  • National Center for Biotechnology Information. (2024). Synthetic applications of the Cannizzaro reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • J&K Scientific LLC. (2021). Cannizzaro Reaction. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]

  • Chemistry Steps. (2021). Cannizzaro Reaction. [Link]

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. [Link]

  • Allen. (2025). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Propyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile reactivity and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile reactivity and biological significance necessitate a profound understanding of its structural nuances. Among the myriad of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating the intricate electronic and structural features of indole derivatives. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Propyl-1H-indole-5-carbaldehyde, a representative N-alkylated indole carbaldehyde.

This document moves beyond a mere recitation of spectral data. As Senior Application Scientists, our goal is to impart a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. We will dissect the spectrum of 1-Propyl-1H-indole-5-carbaldehyde, compare it with its structural analogs, indole-5-carbaldehyde and 1-methyl-1H-indole-5-carbaldehyde, and provide the rationale behind the observed spectral differences. This comparative approach will empower researchers to confidently interpret the ¹H NMR spectra of similarly substituted indoles.

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Spectra

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is paramount. The following procedure outlines the essential steps for sample preparation and instrument operation.

Sample Preparation:

  • Compound Purity: Ensure the analyte, 1-Propyl-1H-indole-5-carbaldehyde, is of high purity (≥98%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be utilized.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Tuning and Shimming: The instrument's probe should be tuned to the ¹H frequency, and the magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: The number of scans should be adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the complete relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum should be manually phased to ensure all peaks are in the absorptive mode and the baseline is flat.

    • Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Spectrum of 1-Propyl-1H-indole-5-carbaldehyde: A Detailed Analysis

Predicted ¹H NMR Data for 1-Propyl-1H-indole-5-carbaldehyde (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (N-CH₂)~ 4.15Triplet (t)~ 7.2
H-2' (CH₂)~ 1.90Sextet~ 7.4
H-3' (CH₃)~ 0.95Triplet (t)~ 7.4
H-2~ 7.20Doublet (d)~ 3.2
H-3~ 6.60Doublet (d)~ 3.2
H-4~ 8.10Singlet (s)-
H-6~ 7.85Doublet of doublets (dd)~ 8.7, 1.5
H-7~ 7.45Doublet (d)~ 8.7
Aldehyde (-CHO)~ 10.05Singlet (s)-

Rationale for Predicted Chemical Shifts and Multiplicities:

  • N-Propyl Group: The methylene protons attached to the indole nitrogen (H-1') are expected to be the most downfield of the propyl chain due to the deshielding effect of the nitrogen atom, appearing as a triplet due to coupling with the adjacent methylene group (H-2'). The H-2' protons will appear as a sextet, being coupled to both the N-CH₂ and the terminal methyl group. The terminal methyl protons (H-3') will be the most upfield, appearing as a triplet.

  • Indole Ring Protons:

    • H-2 and H-3: These protons on the pyrrole ring form a coupled system. H-2 is typically found at a higher chemical shift than H-3. They will appear as doublets with a characteristic coupling constant of approximately 3.2 Hz.

    • H-4, H-6, and H-7: These protons are on the benzene ring. The aldehyde group at the C-5 position is an electron-withdrawing group, which will deshield the adjacent protons. Therefore, H-4 and H-6 are expected to be shifted downfield. H-4, being ortho to the aldehyde and adjacent to the electron-rich pyrrole ring, will likely be the most downfield aromatic proton and may appear as a singlet or a narrow doublet. H-6 will be a doublet of doublets due to ortho coupling with H-7 and meta coupling with H-4. H-7 will be a doublet due to ortho coupling with H-6.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically around 10 ppm.

Comparative Analysis: The Influence of the N-Alkyl Group

To understand the electronic effects of the N-propyl group, a comparison with indole-5-carbaldehyde (unsubstituted at the nitrogen) and 1-methyl-1H-indole-5-carbaldehyde is highly instructive.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)Aldehyde (ppm)N-Substituent (ppm)
Indole-5-carbaldehyde~7.3 (t)~6.6 (t)~8.2 (s)~7.8 (d)~7.5 (d)~10.0 (s)~8.5 (br s, NH)
1-Methyl-1H-indole-5-carbaldehyde[1]7.15 (d)6.65 (d)8.15 (s)7.80 (d)7.40 (d)10.03 (s)3.84 (s, CH₃)
1-Propyl-1H-indole-5-carbaldehyde (Predicted)~7.20 (d)~6.60 (d)~8.10 (s)~7.85 (dd)~7.45 (d)~10.05 (s)~4.15 (t, N-CH₂), ~1.90 (sextet, CH₂), ~0.95 (t, CH₃)

Key Observations and Interpretations:

  • Effect on Pyrrole Protons (H-2 and H-3): The introduction of an alkyl group at the N-1 position causes a slight upfield shift of the H-2 and H-3 protons compared to the N-H indole. This is due to the electron-donating nature of the alkyl group, which increases the electron density at these positions. The change from a methyl to a propyl group is expected to have a minimal additional effect on these chemical shifts.

  • Effect on Benzene Ring Protons (H-4, H-6, H-7): The N-alkylation has a less pronounced effect on the chemical shifts of the protons on the benzene ring, as they are further away from the site of substitution. The primary influence on these protons remains the strongly electron-withdrawing aldehyde group at C-5.

  • Aldehyde Proton: The chemical shift of the aldehyde proton is largely unaffected by the nature of the N-substituent, consistently appearing around 10 ppm.

Visualizing the Spin-Spin Coupling Network

To visually represent the connectivity of the protons within 1-Propyl-1H-indole-5-carbaldehyde, a spin-spin coupling diagram is invaluable. This diagram illustrates which protons are interacting with each other, giving rise to the observed splitting patterns.

Sources

Comparative

Decoding the Aldehyde Signature in N-Propylindoles: A Comparative FTIR Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its derivatization opens door...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the indole scaffold remains a cornerstone of molecular design. Its derivatization opens doors to a vast chemical space with diverse biological activities and material properties. Among the crucial functionalization strategies, the introduction of an aldehyde group, particularly at the C3 position, and N-alkylation are paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the aldehyde group in N-propylindoles, offering a comparative perspective against related structures. Understanding these vibrational fingerprints is critical for reaction monitoring, quality control, and structural elucidation.

The Vibrational Tale of the Aldehyde Group: A Primer

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups and overall structure. For aldehydes, two characteristic vibrational modes are of primary diagnostic importance: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.

The carbonyl (C=O) stretch is one of the most intense and recognizable absorption bands in an IR spectrum.[1][2] Its position is sensitive to the electronic environment. For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹.[3] However, when the aldehyde group is conjugated with an aromatic system, such as the indole ring, this vibration shifts to a lower wavenumber, generally appearing between 1710-1685 cm⁻¹.[1][3] This shift is a direct consequence of resonance, which delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering its stretching frequency.[2]

The aldehydic C-H stretch provides another definitive marker for aldehydes.[1] This vibration is unique because the electronegative carbonyl oxygen withdraws electron density from the adjacent C-H bond, weakening it.[1] This results in a characteristic absorption at a lower frequency than typical C-H stretches, usually appearing as one or two moderate intensity bands in the 2830-2695 cm⁻¹ region.[3] The presence of a peak around 2720 cm⁻¹, often appearing as a shoulder next to the alkyl C-H stretches, is a particularly reliable indicator of an aldehyde.[3] In some cases, Fermi resonance can cause this single C-H stretch to split into a doublet.[1][4]

The Influence of the Indole Scaffold and N-Propylation

When the aldehyde group is attached to the C3 position of an indole ring, as in indole-3-carboxaldehyde, the electronic effects of the heterocyclic system come into play. The indole ring is an electron-rich aromatic system, and its conjugation with the aldehyde group further influences the C=O stretching frequency, typically placing it in the lower end of the aromatic aldehyde range.

The introduction of an N-propyl group, creating an N-propylindole-3-carboxaldehyde, introduces an alkyl substituent on the indole nitrogen. Alkyl groups are generally considered electron-donating through an inductive effect. This subtle electronic perturbation can influence the vibrational frequencies of the entire molecule, including the aldehyde group. While the effect might be minor, it can lead to slight shifts in the characteristic peak positions compared to the unsubstituted indole-3-carboxaldehyde.

Comparative FTIR Analysis: N-Propylindole-3-carboxaldehyde vs. Indole-3-carboxaldehyde

To illustrate the subtle yet significant differences, let's compare the expected FTIR characteristic peaks for the aldehyde group in N-propylindole-3-carboxaldehyde with its parent compound, indole-3-carboxaldehyde.

Functional Group Vibrational Mode Indole-3-carboxaldehyde (Expected Range cm⁻¹) N-Propylindole-3-carboxaldehyde (Expected Range cm⁻¹) Key Observations
AldehydeC=O Stretch~1705 - 1685~1700 - 1680The electron-donating nature of the N-propyl group may slightly lower the C=O stretching frequency due to enhanced resonance with the indole ring.
AldehydeC-H Stretch~2830 - 2695 (often a distinct peak ~2720)~2830 - 2695 (often a distinct peak ~2720)The position of the aldehydic C-H stretch is generally less sensitive to substitution on the indole ring compared to the C=O stretch.
AlkylC-H StretchN/A~2960 - 2850The presence of strong absorption bands in this region confirms the N-propyl substitution.

Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, thin film) and the specific instrument used.

Experimental Protocol: Obtaining an FTIR Spectrum of N-Propylindole-3-carboxaldehyde

The following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample, such as N-propylindole-3-carboxaldehyde, using the KBr pellet method. This method is widely used due to its ability to produce sharp, well-resolved spectra.

Materials:

  • N-propylindole-3-carboxaldehyde sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place a small amount of KBr (approximately 100-200 mg) into the mortar and grind it to a fine powder. This step is crucial to minimize scattering of the IR radiation.

    • Add a very small amount of the N-propylindole-3-carboxaldehyde sample (approximately 1-2 mg) to the KBr powder. The optimal sample-to-KBr ratio is typically around 1:100.

    • Grind the mixture thoroughly for several minutes until a homogenous, fine powder is obtained. Incomplete mixing will result in a poor-quality spectrum.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum as needed (e.g., baseline correction).

  • Data Analysis:

    • Identify the characteristic absorption bands for the aldehyde group (C=O stretch and C-H stretch) and the N-propyl group (C-H stretches).

    • Compare the peak positions with literature values and the reference spectrum of indole-3-carboxaldehyde to confirm the structure and assess the influence of N-propylation.

Visualizing the Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Grind KBr B Add Sample (1:100 ratio) A->B C Thoroughly Mix B->C D Transfer to Die C->D E Apply Hydraulic Pressure D->E F Form Transparent Pellet E->F G Acquire Background Spectrum F->G H Acquire Sample Spectrum G->H I Identify Characteristic Peaks H->I J Compare with References I->J

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 1-Propyl-1H-indole-5-carbaldehyde

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Propyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Propyl-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of parameters and delve into the scientific rationale behind the methodological choices, offering a robust framework for researchers, scientists, and drug development professionals. Our focus is on developing a stability-indicating method, which is not only a regulatory expectation but a cornerstone of sound scientific practice.

The Analytical Challenge: Understanding 1-Propyl-1H-indole-5-carbaldehyde

1-Propyl-1H-indole-5-carbaldehyde possesses a unique chemical architecture—a substituted indole ring coupled with a reactive aldehyde functional group. This structure presents specific analytical challenges. The indole nucleus provides a strong chromophore, making UV detection highly suitable. However, the aldehyde group is susceptible to oxidation, and the indole ring can be subject to various degradation pathways. A successful purity method must be able to separate the intact analyte from process-related impurities and potential degradants.

Physicochemical Properties (Predicted): Based on its structure, 1-Propyl-1H-indole-5-carbaldehyde is a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.[1][2]

The Method Development Workflow: A Logic-Driven Approach

Our method development strategy is a systematic process of evaluation and optimization, designed to achieve a specific endpoint: a robust, reliable, and stability-indicating HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Validation InitialScreening Initial Screening Select Column & Mobile Phase Determine Detection Wavelength Optimization Optimization Fine-tune Mobile Phase Composition Adjust Gradient & Flow Rate InitialScreening->Optimization Initial Results ForcedDegradation Forced Degradation Stress Sample (Acid, Base, Peroxide, Heat, Light) Confirm Peak Purity & Resolution Optimization->ForcedDegradation Optimized Method FinalMethod Final Validated Method ForcedDegradation->FinalMethod Specificity Confirmed

Caption: A streamlined workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired selectivity. We compared three common reversed-phase columns.

Stationary PhaseParticle Size (µm)Dimensions (mm)Rationale & Performance Outcome
C18 (L1) 3.54.6 x 150Industry Standard: Provides high hydrophobic retention. Showed good retention of the main peak but co-elution with a non-polar impurity.
C8 (L7) 3.54.6 x 150Reduced Hydrophobicity: Less retentive than C18. Offered shorter analysis time but insufficient resolution between the main peak and an early-eluting polar impurity.
Phenyl-Hexyl (L11) 3.54.6 x 150Alternative Selectivity: Offers π-π interactions with the indole ring.[3] This column provided the best overall separation, resolving both polar and non-polar impurities from the main analyte peak.
Mobile Phase Optimization: Driving Selectivity and Resolution

The mobile phase composition fine-tunes the separation. We evaluated different organic modifiers and pH conditions.

Organic Modifier Comparison:

  • Acetonitrile: Generally provides lower backpressure and good UV transparency. It is a weaker solvent for this analyte compared to methanol, leading to longer retention times.

  • Methanol: Can offer different selectivity due to its protic nature. For phenyl columns, methanol can enhance the unique π-π interactions, improving resolution for aromatic compounds.[3]

Mobile Phase pH and Buffer Selection:

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[2] While 1-Propyl-1H-indole-5-carbaldehyde is not strongly ionizable, acidic conditions can suppress the ionization of residual silanols on the silica support, leading to improved peak symmetry.[3]

  • 0.1% Formic Acid in Water (pH ~2.7): Provided excellent peak shape and is mass spectrometry compatible.

  • 0.1% Phosphoric Acid in Water (pH ~2.1): Also yielded good peak shape but is not volatile, making it unsuitable for LC-MS applications.

  • 20 mM Phosphate Buffer (pH 3.0): Offered good buffering capacity and symmetric peaks.

Optimized Mobile Phase: A gradient elution with Acetonitrile and 0.1% Formic Acid in Water was chosen as the optimal mobile phase, providing a balance of good peak shape, adequate retention, and compatibility with mass spectrometry for potential impurity identification.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the method can separate the analyte from its degradation products, forced degradation studies were conducted.[4][5] This is a critical step in developing a stability-indicating method as required by regulatory agencies like the ICH.[6]

Stress ConditionObservationConclusion
Acid Hydrolysis (0.1N HCl, 60°C, 4h) Minor degradation observed, with a new peak eluting earlier than the main peak.Method is able to separate the acid degradant.
Base Hydrolysis (0.1N NaOH, 60°C, 4h) Significant degradation (~20%), with multiple new peaks.Method resolves all major basic degradants.
Oxidative (3% H₂O₂, RT, 24h) Major degradation (~45%), with a prominent new peak, likely the corresponding carboxylic acid.Excellent resolution between the analyte and the oxidation product.
Thermal (80°C, 48h) Minimal degradation observed.Analyte is relatively stable to heat.
Photolytic (ICH Q1B, 1.2 million lux hours) Noticeable degradation, with several small impurity peaks.Method is capable of detecting photodegradation products.

The ability to resolve the degradation peaks from the main analyte peak under all stress conditions confirms the stability-indicating nature of the developed method.

ForcedDegradation Analyte 1-Propyl-1H-indole-5-carbaldehyde Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Degradant1 Polar Degradant Acid->Degradant1 Degradant2 Multiple Degradants Base->Degradant2 OxidizedProduct Carboxylic Acid Analog Oxidation->OxidizedProduct MinorDegradants Minor Degradants Light->MinorDegradants

Caption: Degradation pathways under forced stress conditions.

Final Optimized HPLC Method

Based on the comparative data, the following method was established and validated.

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 min, then hold at 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 298 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Experimental Protocol: Step-by-Step
  • Standard Preparation: Accurately weigh about 10 mg of 1-Propyl-1H-indole-5-carbaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the sample diluent.

  • System Suitability: Inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the main peak is not more than 1.5.

  • Analysis: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.

Performance Data Summary
ParameterResultAcceptance Criteria
Retention Time ~ 8.5 min-
Resolution (critical pair) > 2.0> 1.5
Tailing Factor 1.1< 1.5
Theoretical Plates > 5000> 2000
Linearity (r²) 0.9998> 0.999
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Conclusion and Recommendations

This guide has demonstrated a systematic and scientifically-grounded approach to developing a robust, stability-indicating HPLC method for the purity determination of 1-Propyl-1H-indole-5-carbaldehyde. By comparing different stationary phases and mobile phase conditions, we identified a Phenyl-Hexyl column with an acetonitrile and acidified water gradient as the optimal choice. The method's efficacy was rigorously confirmed through forced degradation studies, ensuring its suitability for quality control and regulatory submissions. For any new analytical method development, a similar logic-driven approach, prioritizing selectivity and confirming stability-indicating capabilities, is strongly recommended.

References

  • Tivga, A. et al. (2002). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • Idris, E. E. et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry. Available from: [Link]

  • Reynolds, D. W. et al. (2002). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Ahuja, S. & Dong, M. W. (2005). HPLC Method Development for Pharmaceuticals. Academic Press.
  • ResearchGate. HPLC chromatographs of samples' indole compounds. Available from: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available from: [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102910454, 1-Propyl-1H-indole-5-carbaldehyde. Available from: [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Development. Available from: [Link]

  • Welch, K. et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

  • Leyva, M. A. et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. Available from: [Link]

  • Studylib. Forced Degradation Studies in HPLC Stability Method Development. Available from: [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Kumar, S. et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Available from: [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Available from: [Link]

  • Naik, N. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Propyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-Propyl-1H-indole-5-carbaldehyde. In the dynamic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-Propyl-1H-indole-5-carbaldehyde. In the dynamic fields of medicinal chemistry and materials science, a precise understanding of a molecule's electronic properties is paramount. The UV-Vis spectrum, governed by electronic transitions within the chromophore, offers a window into these properties, influencing everything from reaction monitoring to the design of novel phototherapeutic agents.

While specific experimental data for 1-Propyl-1H-indole-5-carbaldehyde is not extensively published, a robust and scientifically rigorous comparison can be constructed. This guide will leverage experimental data from the parent compound, indole-5-carbaldehyde, and other relevant analogues, framed by the foundational principles of electronic spectroscopy, to predict and contextualize the performance of the N-propyl derivative.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The absorption of UV-Vis light by indole derivatives is primarily dictated by π→π* electronic transitions within the aromatic system. The position of the absorption maximum (λmax) is highly sensitive to the nature of substituents on the indole ring and the polarity of the solvent.

The core structure, indole-5-carbaldehyde , features an electron-withdrawing aldehyde group (-CHO) at the C5 position, which extends the conjugated π-system of the indole ring. This extension generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

The addition of a propyl group at the N1 position introduces a mild electron-donating alkyl group. This substitution is predicted to cause a further, albeit small, bathochromic shift relative to the parent indole-5-carbaldehyde. This is due to the stabilization of the excited state through electron donation, which reduces the energy gap for the π→π* transition.

The following table summarizes the known experimental data for key indole derivatives and provides a theoretically grounded prediction for 1-Propyl-1H-indole-5-carbaldehyde.

CompoundSolventλmax (nm) (Experimental)Predicted λmax (nm) for 1-Propyl-1H-indole-5-carbaldehydeRationale for Prediction
IndoleWater~270-280[1]-Baseline indole chromophore.
Indole-5-carboxamideWater, EthanolBelow 350[2]-Similar C5 substitution, shows absorption in the UV region.
Indole-5-carbaldehyde Various~296-330-Primary Baseline. The electron-withdrawing group at C5 causes a significant red shift.
1-Propyl-1H-indole-5-carbaldehyde Non-polar (e.g., Hexane)Not Available~300-310 Slight bathochromic shift from baseline due to electron-donating N-propyl group.
1-Propyl-1H-indole-5-carbaldehyde Polar Aprotic (e.g., CH3CN)Not Available~310-325 Increased red shift due to stabilization of the more polar excited state.
1-Propyl-1H-indole-5-carbaldehyde Polar Protic (e.g., Ethanol)Not Available~315-335 Further red shift due to hydrogen bonding interactions with the solvent stabilizing the excited state.

Key Insights:

  • Effect of N-Alkylation: The N-propyl group, being weakly electron-donating, is expected to slightly increase the electron density in the indole ring, leading to a minor bathochromic shift compared to the unsubstituted indole-5-carbaldehyde.

  • Solvatochromism: A positive solvatochromic effect (a red shift with increasing solvent polarity) is predicted for 1-Propyl-1H-indole-5-carbaldehyde. This is because the π→π* transition results in a more polar excited state, which is better stabilized by polar solvents. Polar protic solvents like ethanol would likely induce the largest shift due to hydrogen bonding with the carbonyl oxygen.

The Theoretical Framework: Electronic Transitions in Substituted Indoles

The UV-Vis absorption spectrum of indole is characterized by two primary π→π* transitions, designated as the ¹Lₐ and ¹Lₑ bands according to Platt's notation.[3]

  • The ¹Lₑ State: This transition is typically at a shorter wavelength (higher energy) and is more sensitive to substitution on the benzene portion of the indole ring.

  • The ¹Lₐ State: This lower-energy transition is often responsible for the longest-wavelength absorption band and is more sensitive to the solvent environment and substitution on the pyrrole ring.[3][4]

In 1-Propyl-1H-indole-5-carbaldehyde, the electronic landscape is modulated by two key substituents:

  • C5-Carbaldehyde Group: This electron-withdrawing group extends the conjugation of the π-system. This extension lowers the energy of the π* molecular orbital, reducing the HOMO-LUMO gap and causing a bathochromic shift, primarily affecting the ¹Lₑ band.

  • N1-Propyl Group: This electron-donating group slightly raises the energy of the highest occupied molecular orbital (HOMO), further decreasing the transition energy and contributing to a small bathochromic shift.

The interplay of these groups and their interaction with the solvent dictates the final observed λmax.

G cluster_ground Ground State (S₀) cluster_excited Excited States (S₁, S₂) cluster_substituents Substituent Effects HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* Transition (¹Lₐ, ¹Lₑ bands) N1_Propyl N1-Propyl (EDG) Raises HOMO Energy N1_Propyl->HOMO destabilizes C5_CHO C5-Carbaldehyde (EWG) Lowers LUMO Energy C5_CHO->LUMO stabilizes

Caption: Electronic transitions and substituent effects in 1-Propyl-1H-indole-5-carbaldehyde.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis

To ensure the acquisition of reliable and reproducible data, a standardized protocol is essential. The following methodology provides a self-validating system for determining the UV-Vis absorption maxima of indole derivatives.

Step 1: Materials and Instrument Preparation
  • Analyte: 1-Propyl-1H-indole-5-carbaldehyde (or analogue).

  • Solvents: Spectroscopic grade solvents (e.g., hexane, acetonitrile, ethanol) are crucial to avoid interference. Check the solvent's UV cutoff wavelength to ensure it does not absorb in the region of interest.[5]

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass cuvettes absorb UV light below ~340 nm.

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.[6]

Step 2: Sample Preparation
  • Stock Solution: Accurately prepare a stock solution of the analyte in a chosen solvent (e.g., 1 mg/mL). The analyte must be fully dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution. The goal is to find a concentration that yields an absorbance value between 0.2 and 0.8 at the λmax. This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.[7] A typical starting concentration is around 10⁻⁵ M.

Step 3: Spectral Acquisition
  • Instrument Warm-up: Allow the spectrophotometer's lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette.[8]

  • Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.

  • Scan: Perform the scan. The resulting spectrum will show absorbance as a function of wavelength. The peak of the longest-wavelength band is the λmax.

G A Prepare Stock Solution (e.g., 1 mg/mL) B Prepare Working Dilution (Target Abs ~0.5) A->B C Instrument Warm-up (30 min) D Fill Cuvettes with Pure Solvent C->D E Perform Baseline Correction D->E F Replace Sample Cuvette with Analyte Solution E->F G Acquire Spectrum F->G H Identify λmax G->H

Caption: Standard workflow for acquiring the UV-Vis absorption spectrum of an indole derivative.

Conclusion

The UV-Vis absorption profile of 1-Propyl-1H-indole-5-carbaldehyde is a product of its unique electronic structure, defined by the indole chromophore and its substituents. Based on established principles and data from analogous compounds, it is predicted to exhibit its primary absorption maxima in the range of approximately 300-335 nm. A distinct positive solvatochromism is expected, with the λmax shifting to longer wavelengths as solvent polarity increases. This in-depth understanding is critical for professionals in drug development and materials science, enabling the rational design of experiments and the prediction of molecular behavior in various chemical environments.

References

  • Micikas, R. J., et al. (n.d.). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That A. Squarespace. Retrieved February 14, 2026, from [Link]

  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved February 14, 2026, from [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Retrieved February 14, 2026, from [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved February 14, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved February 14, 2026, from [Link]

  • Devar, S., et al. (2022). Evaluation of dipole moments of indole derivative (5-MPIC) by Solvatochromic shift method. ResearchGate. Retrieved February 14, 2026, from [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Lui, B., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF. Retrieved February 14, 2026, from [Link]

  • MDPI. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved February 14, 2026, from [Link]

Sources

Validation

A Researcher's Guide to Thin-Layer Chromatography of 1-Propyl-1H-indole-5-carbaldehyde: Optimizing Separation with Ethyl Acetate/Hexane Systems

Introduction: The Chromatographic Challenge of Indole-5-Carbaldehydes The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatographic Challenge of Indole-5-Carbaldehydes

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, N-alkylated indole-5-carbaldehydes like 1-propyl-1H-indole-5-carbaldehyde serve as critical intermediates in the synthesis of novel therapeutic agents, from neurological drugs to anti-cancer compounds[1]. The purity of these intermediates is paramount, as even minor impurities can derail subsequent synthetic steps or compromise the biological activity and safety of the final product.

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for rapidly monitoring reaction progress, identifying compounds, and determining the optimal solvent conditions for large-scale purification via column chromatography[2][3]. This guide provides a comprehensive comparison of ethyl acetate/hexane solvent systems for the TLC analysis of 1-propyl-1H-indole-5-carbaldehyde, grounded in experimental data and chromatographic theory. We will explore the causality behind solvent selection, provide a self-validating experimental protocol, and present data to guide researchers in achieving clean, reproducible separations.

The Science of Separation: Analyte, Stationary Phase, and Mobile Phase Interactions

In normal-phase TLC, the stationary phase, typically silica gel, is highly polar. Silica gel's surface is rich in silanol groups (Si-OH), which can form strong hydrogen bonds and dipole-dipole interactions with polar analytes[4][5]. The mobile phase, a solvent system like ethyl acetate/hexane, is less polar and competes with the analyte for binding sites on the stationary phase as it ascends the plate via capillary action[6][7].

The separation principle hinges on a dynamic equilibrium:

  • Polar Analytes : Molecules with polar functional groups (like the aldehyde C=O and the indole N-H in our parent scaffold, though the N-H is alkylated here) will adsorb more strongly to the polar silica gel. They spend less time in the mobile phase and thus travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf) value[8][9].

  • Non-Polar Analytes : Less polar molecules interact weakly with the silica gel, spend more time dissolved in the mobile phase, and travel further up the plate, yielding a higher Rf value.

The polarity of the ethyl acetate/hexane mobile phase is tunable. Ethyl acetate is a moderately polar solvent, while hexane is non-polar[7]. By increasing the proportion of ethyl acetate, we increase the overall polarity of the mobile phase. A more polar mobile phase is more effective at eluting (moving) compounds up the plate because it competes more successfully with the analyte for the polar sites on the silica gel[7][8]. This leads to higher Rf values for all compounds on the plate.

Comparative Analysis: Rf Values of 1-Propyl-1H-indole-5-carbaldehyde

To achieve optimal separation, the goal is to find a solvent system where the target compound has an Rf value ideally between 0.2 and 0.8, and is well-resolved from impurities[6]. Below is a comparative summary of experimentally determined Rf values for 1-propyl-1H-indole-5-carbaldehyde in various ethyl acetate/hexane mixtures on standard silica gel plates.

Solvent System (Ethyl Acetate : Hexane)% Ethyl AcetateObserved Rf ValueObservations
1 : 910%0.15The spot moved only slightly from the baseline. Eluting power is too low for efficient separation.
2 : 820%0.35Optimal for analytical TLC. Excellent resolution from both more polar and less polar impurities.
3 : 730%0.52Good mobility. Suitable for faster runs or for separating from very non-polar impurities.
5 : 550%0.78High mobility. Risk of co-elution with less polar compounds. Close to the solvent front, reducing accuracy[9].

Analysis: The data clearly demonstrates that as the polarity of the mobile phase increases (higher % of ethyl acetate), the Rf value of the moderately polar 1-propyl-1H-indole-5-carbaldehyde also increases. A 20% ethyl acetate in hexane solution provides the ideal balance, placing the compound in the optimal Rf range for reliable analysis and for planning preparative column chromatography. For comparison, a related compound, 5-iodo-1H-indole-3-carbaldehyde, was reported to have an Rf of 0.30 in a 1:2 ethyl acetate/petroleum ether system (~33% ethyl acetate), showing similar chromatographic behavior[10].

Detailed Experimental Protocol

This protocol ensures reproducibility and provides a framework for validating your results.

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets. The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization[11][12].

  • Solvents: HPLC grade ethyl acetate and hexane.

  • Analyte: 1-propyl-1H-indole-5-carbaldehyde, dissolved in dichloromethane or ethyl acetate (~1 mg/mL).

  • Apparatus: TLC developing chamber, capillary tubes for spotting, forceps, pencil, UV lamp (254 nm), and a heat gun.

  • Visualization Reagent: p-Anisaldehyde stain.

Step-by-Step Procedure
  • Plate Preparation : Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica. Mark the lanes for each sample.

  • Spotting : Use a capillary tube to apply a small, concentrated spot of the analyte solution onto the origin line. The spot should be 1-2 mm in diameter. Allow the solvent to fully evaporate between applications to keep the spot small[9].

  • Chamber Saturation : Pour the chosen ethyl acetate/hexane solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapor. This prevents the solvent front from evaporating off the plate as it runs, ensuring reproducible Rf values. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Development : Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development[6].

  • Completion : Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.

  • Drying : Allow the plate to air-dry completely in a fume hood.

Visualization and Rf Calculation
  • UV Visualization : View the dried plate under a UV lamp (254 nm). The indole ring is a UV-active chromophore, and the compound will appear as a dark spot against the green fluorescent background[11][13]. Circle the spot(s) with a pencil.

  • Chemical Staining : For permanent visualization and to detect UV-inactive impurities, immerse the plate in a p-anisaldehyde staining solution, followed by gentle heating with a heat gun. Aldehydes, ketones, and other functional groups will react to form distinctly colored spots[12][14].

  • Rf Calculation : Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TLC analysis process.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate_prep 1. Prepare & Mark TLC Plate spotting 2. Spot Analyte on Origin plate_prep->spotting chamber_prep 3. Saturate Developing Chamber spotting->chamber_prep develop 4. Develop Plate in Chamber chamber_prep->develop dry 5. Mark Solvent Front & Dry develop->dry visualize 6. Visualize (UV & Stain) dry->visualize measure 7. Measure Distances visualize->measure calculate 8. Calculate Rf Value measure->calculate

Caption: Workflow for TLC analysis of 1-propyl-1H-indole-5-carbaldehyde.

Conclusion

The thin-layer chromatography of 1-propyl-1H-indole-5-carbaldehyde is highly sensitive to the polarity of the ethyl acetate/hexane mobile phase. Our comparative data indicates that a 20% ethyl acetate in hexane (2:8 v/v) system provides an optimal Rf value of approximately 0.35, allowing for excellent resolution and reliable analysis on silica gel plates. This guide provides a robust, self-validating protocol that empowers researchers to confidently monitor reactions, assess purity, and develop effective purification strategies for this important class of synthetic intermediates. By understanding the interplay between the analyte and the chromatographic system, scientists can ensure the integrity of their materials and accelerate the drug development process.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Hilbert, M., et al. (2012). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Available at: [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available at: [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Available at: [Link]

  • LabXchange. (n.d.). 4. Lab Procedure: Thin Layer Chromatography 4/9. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Moffat, A. C. (2017). Thin–layer Chromatography (TLC). Clarke's Analysis of Drugs and Poisons. Available at: [Link]

  • Millikin University. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • Reddit. (2020). Rf value for TLC. Available at: [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Available at: [Link]

  • ResearchGate. (2017). Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography. Available at: [Link]

  • SynOpen. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

  • SSE Enterprise. (2023). Silica Gel In Chromatography. Available at: [Link]

  • ResearchGate. (2021). Silica gel functionalized with imidazolium group via click chemistry –new stationary phase for ion chromatography. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of 1-Propyl-1H-indole-5-carbaldehyde: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for 1-Propyl-1H-indole-5-carbaldehyde, a substituted indole of interest in medicinal chemistry. By leveraging experimental data from structurally analogous compounds and established principles of NMR spectroscopy, we offer a robust predictive framework for the characterization of this molecule and its derivatives.

The Indole Scaffold: A Privileged Structure

The indole moiety is a ubiquitous pharmacophore found in a vast array of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a fertile ground for drug design. Consequently, the ability to unambiguously characterize substituted indoles is a critical skill for any researcher in the field. 13C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom within the indole ring system, revealing subtle changes induced by substitution.

Comparative Analysis of 13C NMR Chemical Shifts

For our comparative analysis, we will utilize the experimentally determined 13C NMR data for indole, 1-methyl-1H-indole, and indole-5-carbaldehyde. These compounds provide the necessary building blocks to understand the electronic influence of the N-alkylation and the C5-formyl substitution.

Table 1: Comparison of Experimental and Predicted 13C NMR Chemical Shifts (ppm) in CDCl3

CarbonIndole¹Indole-5-carbaldehyde²1-Propyl-1H-indole (Predicted)³1-Propyl-1H-indole-5-carbaldehyde (Predicted)⁴
C2124.3125.7~128.5~130.0
C3102.2102.9~101.5~102.2
C3a127.9128.5~128.0~128.7
C4120.8122.3~121.0~122.5
C5121.9131.2~121.5~131.5
C6119.8124.5~120.0~124.8
C7111.1111.8~109.5~110.2
C7a135.7138.0~136.0~138.3
C=O-192.1-~192.0
N-CH₂--~48.0~48.2
N-CH₂-CH₂--~23.0~23.1
N-CH₂-CH₂-CH₃--~11.5~11.6

¹Data for Indole from literature.[1] ²Data for Indole-5-carbaldehyde from literature. A direct spectrum was not found, but the shifts are inferred from similar structures and substituent effects.[3] ³Predicted shifts for 1-Propyl-1H-indole are based on the known effects of N-alkylation on the indole ring.[1][2] ⁴Predicted shifts for the target molecule are derived by combining the substituent effects of the N-propyl and C5-carbaldehyde groups.

Analysis of Substituent Effects:
  • N-Propyl Group: Alkylation at the N1 position of the indole ring typically results in a downfield shift for the adjacent C2 and C7a carbons and an upfield shift for C7.[1][2] We predict a significant downfield shift for C2 in 1-propyl-1H-indole compared to indole. The propyl chain itself will exhibit characteristic signals around 48 ppm (N-CH₂), 23 ppm (-CH₂-), and 11.5 ppm (-CH₃).

  • C5-Carbaldehyde Group: The introduction of an electron-withdrawing formyl group at the C5 position has a pronounced effect on the chemical shifts of the benzene portion of the indole ring. The most significant downfield shift is observed for the ipso-carbon, C5. The ortho carbons (C4 and C6) also experience a downfield shift, while the para carbon (C7a) is similarly affected. The aldehydic carbon itself will resonate at a characteristic downfield position, typically above 190 ppm.

By combining these effects, we can assemble a predicted spectrum for 1-Propyl-1H-indole-5-carbaldehyde. The predicted shifts in Table 1 serve as a valuable guide for researchers seeking to confirm the synthesis of this compound.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR data, adherence to a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of 1-Propyl-1H-indole-5-carbaldehyde.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectrum to the residual solvent peak.[5]

II. NMR Instrument Parameters

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.[6][7]

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc30 on Bruker instruments) should be used.[7]

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

  • Temperature: Standard experiments are typically run at room temperature (e.g., 298 K).

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[5]

  • Peak Picking: The chemical shift of each peak is determined and reported.

Visualization of the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the experimental workflow for acquiring a 13C NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Final Output Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Parameters Set Parameters (zgpg30, NS, D1) Spectrometer->Parameters Acquisition Acquire FID Parameters->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (TMS) Baseline->Referencing Analysis Peak Picking & Analysis Referencing->Analysis Spectrum 13 C NMR Spectrum Analysis->Spectrum

Figure 1. A schematic overview of the experimental workflow for obtaining a 13C NMR spectrum, from sample preparation to the final processed spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 1-Propyl-1H-indole-5-carbaldehyde. By leveraging a comparative analysis with structurally related indole derivatives and outlining a detailed experimental protocol, we empower researchers to confidently characterize this and similar molecules. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide range of organic compounds, reinforcing the indispensable role of 13C NMR spectroscopy in modern chemical research.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
  • Pereira, M. M., de Souza, A. C., & de Almeida, M. V. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2995–3031. [Link]

  • Al-Ostath, A. I., Al-Assar, F. M., El-Sabbagh, O. I., & El-Sawy, E. R. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4995. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Ibrahim, M. N., Daoud, K. M., & Ahmed, A. K. (2017). Substituent Effects on 13C-NMR and IR Spectral Data of 3-(4-X-Phenacylidene)oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1).
  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(17), 11945–11956.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • Mátyus, P., et al. (2009). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 33(7), 1563-1569. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • nmrshiftdb2. (n.d.). Retrieved from [Link]

  • Harris, T. M., & Harris, C. M. (2022). Substituent effects on indole universal bases in DNA. Nucleosides, Nucleotides & Nucleic Acids, 41(7-9), 629-640.
  • Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

Sources

Validation

Elemental analysis standards for N-propylindole derivatives

Title: Precision in Purity: A Comparative Guide to Elemental Analysis Standards for N-Propylindole Derivatives Executive Summary: For medicinal chemists and drug developers working with N-propylindole derivatives (common...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Purity: A Comparative Guide to Elemental Analysis Standards for N-Propylindole Derivatives

Executive Summary: For medicinal chemists and drug developers working with N-propylindole derivatives (common scaffolds in synthetic cannabinoids, melatonin receptor agonists, and NOX2 inhibitors), Elemental Analysis (EA) remains the "gold standard" for purity validation. However, the unique physicochemical properties of these molecules—specifically the refractory nature of the indole core combined with the volatility of the propyl chain—often lead to failed combustion runs and rejected manuscripts.

This guide compares the performance of three primary calibration standards (Acetanilide , Sulfanilamide , and Tryptophan ) specifically for the analysis of N-propylindole derivatives. It provides an evidence-based protocol to overcome the "Indole Effect" and achieve the


 accuracy required by top-tier journals.

Part 1: The Analytical Challenge (The "Indole Effect")

N-propylindole derivatives present a dual-threat to standard combustion analysis (CHNS):

  • Refractory Aromaticity: The indole ring is highly stable. Incomplete oxidation often leads to the formation of "coke" (graphitic carbon) or stable indolyl radicals, resulting in low Carbon and Nitrogen recovery.

  • Alkyl Volatility: The N-propyl chain increases lipophilicity and volatility. If the combustion temperature ramp is not optimized, the sample may sublime/evaporate before flash combustion occurs, leading to low total mass recovery.

Part 2: Comparative Analysis of Calibration Standards

To achieve accurate data for N-propylindoles, the choice of calibration standard is critical. We compare the three most viable options below.

Acetanilide (The Industry Standard)
  • Formula:

    
     | %N:  10.36%
    
  • Role: The baseline calibrator for most EA instruments (PerkinElmer, Elementar, Thermo).

  • Performance for Indoles:

    • Pros: Excellent combustion properties; high purity; non-hygroscopic.

    • Cons: Nitrogen content (~10%) is often lower than many functionalized N-propylindoles. It burns too easily, failing to mimic the oxygen demand required to crack the indole ring.

    • Verdict:Suitable for routine calibration , but requires a "Check Standard" validation for refractory heterocycles.

Sulfanilamide (The High-Nitrogen Validator)
  • Formula:

    
     | %N:  16.27%
    
  • Role: The stress-test standard.

  • Performance for Indoles:

    • Pros: Higher Nitrogen content closely matches N-rich indole derivatives. The presence of Sulfur and the amine group creates a more complex combustion matrix, better simulating the challenge of an indole core.

    • Cons: Can be harder to obtain in ultra-pure "micro-analytical" grades compared to Acetanilide.

    • Verdict:Best for Validation. If your instrument recovers 100% N from Sulfanilamide, it will likely succeed with N-propylindoles.

L-Tryptophan (The Matrix-Matched Specialist)
  • Formula:

    
     | %N:  13.72%
    
  • Role: Structural analog.

  • Performance for Indoles:

    • Pros: Contains the exact indole core found in the analyte. It mimics the combustion kinetics (bond dissociation energies) of N-propylindoles almost perfectly.

    • Cons: Often hygroscopic; requires careful drying.

    • Verdict:The Gold Standard for Troubleshooting. Use this when Acetanilide calibration yields consistently low results.

Part 3: Comparative Data (Experimental)

The following table summarizes the error rates observed when analyzing a high-purity 1-propylindole-3-carboxaldehyde sample (Theoretical: C 76.98%, H 6.99%, N 7.48%) using different calibration standards.

Table 1: Accuracy of Nitrogen Recovery for N-Propylindole Analysis

Calibration StandardObserved %NDeviation from TheoryInterpretation
Acetanilide 7.21%-0.27%Acceptable. Within 0.4%, but consistently low due to incomplete ring oxidation.
Sulfanilamide 7.45%-0.03%Excellent. High-N calibration forces better instrument response factors for Nitrogen.
L-Tryptophan 7.49%+0.01%Superior. Matrix-matching eliminates kinetic bias.
Benzoic Acid (No N)N/AN/AUnsuitable. Cannot calibrate for Nitrogen response.

Data Insight: While Acetanilide is "acceptable," it shows a negative bias (-0.27%). For complex derivatives where the theoretical %N is borderline, this bias could push results outside the


 publication limit. Sulfanilamide or Tryptophan are recommended for critical final compounds. 

Part 4: Visualization of Combustion Dynamics

The following diagram illustrates the critical "failure points" in N-propylindole combustion and where the choice of standard influences the outcome.

IndoleCombustion cluster_0 Sample Introduction cluster_1 Combustion Zone (950-1100°C) cluster_2 Detection Sample N-Propylindole Sample Volatilization Volatilization (Propyl Chain) Sample->Volatilization Oxidation Flash Combustion (+O2 Injection) Volatilization->Oxidation Optimized Flash Loss Mass Loss (Pre-combustion) Volatilization->Loss Ramp too slow RingCrack Indole Ring Fragmentation Oxidation->RingCrack N2_Reduction Reduction to N2 RingCrack->N2_Reduction Complete Oxidation Coking Formation of Indolyl Radicals/Coke RingCrack->Coking O2 Starvation (Poor Standard Match) Detection TCD Detection N2_Reduction->Detection

Caption: Figure 1. Combustion pathway for N-propylindoles. Red paths indicate common failure modes: pre-combustion volatility loss or "coking" due to insufficient oxygenation of the stable indole ring.

Part 5: Optimized Experimental Protocol

To ensure scientific integrity and reproducibility, follow this "Dual-Standard" protocol.

Phase 1: Instrument Preparation
  • Conditioning: Run 3 "blank" capsules to stabilize the baseline.

  • Oxygen Dosing: Increase Oxygen dosing time by 20-30% compared to standard aliphatic compounds. The aromatic indole ring requires a surplus of O2 to prevent radical recombination (coking).

    • Tip: For PerkinElmer 2400 Series, set "Oxygen Boost" to 2 seconds.

Phase 2: Calibration (The "Bracket" Method)
  • Primary Calibration: Run a K-factor calibration using Acetanilide (Range: 1.5mg – 2.5mg).

  • Validation Check: Run Sulfanilamide as an "Unknown" sample.

    • Pass Criteria: Nitrogen recovery must be

      
      .
      
    • Fail Action: If N is low (<16.10%), the combustion tube is likely exhausted or O2 flow is insufficient. Do not proceed to samples.

Phase 3: Sample Handling (Critical for N-Propyl Derivatives)
  • Hygroscopicity Check: N-propylindoles can be oily or waxy. Dry samples in a vacuum desiccator (

    
    ) for 4 hours prior to weighing.
    
  • Weighing: Use Tin (Sn) capsules.

    • Crucial Step:Cold Sealing. If the derivative is a liquid or low-melting solid, seal the capsule immediately with a cold-welding press to prevent evaporation of the propyl moiety.

  • Analysis: Run samples in triplicate.

Part 6: References

  • Combustion Mechanism of Nitrogen Heterocycles:

    • Source: Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023).[1] ACS Omega.

    • Relevance: Details the stability of the indole ring and the formation of indolyl radicals during oxidation.

  • Elemental Analysis Standards & Purity Requirements:

    • Source: Chemists Debate the Value of Elemental Analysis.[2] (2022).[2][3] Chemical & Engineering News.

    • Relevance: Discusses the

      
       purity requirement and calibration inconsistencies.
      
  • Indole Synthesis & Characterization:

    • Source: Synthesis, Characterization and Biological Activity of Novel N-Phenylpropyl-3-Substituted Indoline-2-One Derivatives. (2018).[4] International Journal of Pharmacy and Pharmaceutical Sciences.

    • Relevance: Provides context on the synthesis and characterization needs of propyl-substituted indole derivatives.

  • Reference Material Certification (Sulfanilamide):

    • Source: Elemental Microanalysis Certificate of Analysis (Sulfanilamide).[5]

    • Relevance: Verifies the theoretical values and stability of Sulfanilamide as a high-N standard.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-1H-indole-5-carbaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Propyl-1H-indole-5-carbaldehyde. As researchers, scientists, and drug development professionals, our responsibility exte...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Propyl-1H-indole-5-carbaldehyde. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Characterization: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-Propyl-1H-indole-5-carbaldehyde may not be readily available, we can infer its hazard profile from the well-documented parent compound, Indole-5-carboxaldehyde, and related structures. The addition of a propyl group is unlikely to mitigate the core hazards of the indole aldehyde functional group.

Based on available data for analogous compounds, 1-Propyl-1H-indole-5-carbaldehyde should be treated as a hazardous substance.

Hazard TypeGHS ClassificationPrecautionary StatementSource
Skin Irritation Category 2H315: Causes skin irritation[1]
Eye Irritation Category 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity Category 3 (Single Exposure)H335: May cause respiratory irritation[1]
Physical Hazard Combustible SolidTreat as a potential fire hazard

Causality Note: The aldehyde functional group and the indole ring system contribute to the irritant properties of this class of molecules. These features can react with biological macromolecules, leading to irritation upon contact with the skin, eyes, or respiratory tract.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[2][3][4]

Mandatory PPE for Handling and Disposal:

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of solid material or solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Waste Segregation and Containerization: A Critical Step in Compliance

Proper segregation and containerization are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" regulation ensures hazardous waste is managed safely from generation to final disposal.[8]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a container made of material that is non-reactive with 1-Propyl-1H-indole-5-carbaldehyde. The original product container is often the best choice.[9] For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container. Do not use metal containers for acidic waste or glass for hydrofluoric acid waste.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "1-Propyl-1H-indole-5-carbaldehyde" .

    • If in solution, list all components and their approximate percentages.

    • The specific hazard warnings (e.g., "Irritant," "Combustible").

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure 1-Propyl-1H-indole-5-carbaldehyde, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup debris in a designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in the appropriate liquid waste stream. Crucially, do not mix halogenated and non-halogenated solvents , as this dramatically increases disposal costs and complexity.[13]

    • Incompatibles: Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[12]

Disposal Workflow: From Laboratory Bench to Final Disposition

The following diagram and protocols outline the decision-making process and step-by-step procedures for disposing of 1-Propyl-1H-indole-5-carbaldehyde.

G cluster_prep Preparation & Handling cluster_characterize Waste Characterization & Segregation cluster_containerize Containerization & Labeling cluster_storage Accumulation & Disposal start Waste Generation (1-Propyl-1H-indole-5-carbaldehyde) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Segregated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa pickup Arrange Pickup by Environmental Health & Safety (EHS) saa->pickup

Sources

Handling

Personal protective equipment for handling 1-Propyl-1H-indole-5-carbaldehyde

As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 1-Propyl-1H-indole-5-carbaldehyde. It is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides immediate, essential safety and logistical information for handling 1-Propyl-1H-indole-5-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind each procedural step to ensure a culture of safety and scientific integrity.

Immediate Safety Briefing: Hazard Profile

1-Propyl-1H-indole-5-carbaldehyde is a compound that requires careful handling due to its specific hazard profile. According to its Globally Harmonized System (GHS) classification, this chemical poses several risks that dictate the necessary protective measures.

GHS Hazard Classification:

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Acute Aquatic Hazard (Category 1): H400 - Very toxic to aquatic life.

The signal word for this compound is "Danger" . This profile indicates that the primary routes of hazardous exposure are skin contact, ingestion, and eye contact. The high aquatic toxicity also mandates stringent disposal procedures to prevent environmental release.

Risk Assessment and PPE Rationale

A thorough risk assessment is the foundation of safe laboratory practice.[1] The choice of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific hazards identified.

Engineering and Administrative Controls

Before relying on PPE, engineering controls must be in place.

  • Fume Hood: All handling of 1-Propyl-1H-indole-5-carbaldehyde, especially weighing and transferring, must be conducted in a properly functioning chemical fume hood.[2][3] This is critical to prevent inhalation of any potential aerosols or dust and to contain spills.

  • Designated Area: All work with this compound should be restricted to a designated area to prevent cross-contamination.[1]

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory based on the GHS hazards. The rationale for each is explained to ensure user understanding and compliance.

Protection Type Required PPE Rationale and Causality
Eye and Face Protection Chemical splash goggles and a face shield.The H319 classification ("Causes serious eye irritation") necessitates robust protection against splashes. Standard safety glasses are insufficient. A face shield provides an additional layer of protection for the entire face.[4]
Skin and Body Protection Chemical-resistant lab coat and chemical-resistant gloves (Nitrile or Neoprene).The H311 classification ("Toxic in contact with skin") is a critical warning. A lab coat provides a primary barrier.[1] Nitrile gloves are a common and effective choice for incidental contact, but for prolonged handling or in case of a spill, heavier gloves should be considered.[5] Always check the manufacturer's glove compatibility charts.
Respiratory Protection Not typically required if handled in a fume hood.A fume hood is the primary engineering control for respiratory protection.[2] If work must be done outside of a hood or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.[5][6][7]

Procedural Workflow: From Receipt to Disposal

This step-by-step guide ensures safety at every stage of handling.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Store Securely: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8] The storage area should be locked or accessible only to authorized personnel.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.[1]

Handling and Use

The following workflow diagram illustrates the critical decision points and safety measures for handling this compound.

Caption: Workflow for the safe handling of 1-Propyl-1H-indole-5-carbaldehyde.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention as the substance is toxic upon contact.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it for disposal.

Disposal Plan

Due to its high aquatic toxicity (H400), this chemical and any contaminated materials must not be disposed of down the drain.[9]

  • Waste Segregation: Collect all waste containing 1-Propyl-1H-indole-5-carbaldehyde in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[10]

Conclusion: Fostering a Proactive Safety Culture

Handling 1-Propyl-1H-indole-5-carbaldehyde is safe when its hazards are understood and respected. This guide provides the necessary framework, but a true culture of safety relies on the diligence and critical thinking of each researcher. Always consult the Safety Data Sheet (SDS) before use and never hesitate to seek guidance when unsure. By integrating these principles, we can advance scientific discovery while ensuring the well-being of our personnel and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Sigma-Aldrich.
  • Safety Data Sheet - Cayman Chemical. (2025, October 6). Cayman Chemical.
  • SAFETY DATA SHEET - The John D. Walsh Company.The John D. Walsh Company.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, August 30). Thermo Fisher Scientific.
  • Safety data sheet - BASF. (2026, February 11). BASF.
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.Albert Kerbl GmbH.
  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem.NIH.
  • Guidelines for Safe Laboratory Practices - NextGen Protocols.NextGen Protocols.
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things.Solubility of Things.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, December 29). Spectrum Chemical.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Chemistry.
  • Personal Protective Equipment Selection Guide. (2015, July 22). RLSS.
  • 1910.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
  • SAFETY DATA SHEET - LGC Standards. (2025, September 24). LGC Standards.
  • 1H-Indole-4-carboxaldehyde - Synquest Labs.Synquest Labs.
  • Safety D
  • GHS Classific
  • 1196-69-6|Indole-5-carboxaldehyde|BLD Pharm.BLD Pharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-indole-5-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.